molecular formula C13H13BrN2O4 B1438375 tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate CAS No. 914349-31-8

tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Cat. No.: B1438375
CAS No.: 914349-31-8
M. Wt: 341.16 g/mol
InChI Key: JJARBZJMYYOONY-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C13H13BrN2O4 and its molecular weight is 341.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-bromo-5-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-6-8(16(18)19)4-5-11(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJARBZJMYYOONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654339
Record name tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-31-8
Record name tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preliminary Note on Chemical Identification: The initial query for this guide specified CAS Number 914349-31-8. Our comprehensive analysis has determined this CAS number corresponds to tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate, a chemical intermediate with limited data available for an in-depth guide. The substantial body of scientific literature pertinent to a potent, selective agonist fitting the user's implicit requirements for a technical guide overwhelmingly points to GSK1016790A , associated with CAS Number 942206-85-1 . Therefore, this guide will focus exclusively on GSK1016790A to provide the detailed, actionable insights required by the target audience.

Introduction: Elucidating the Role of GSK1016790A in Cellular Signaling

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a multitude of physiological processes, acting as a sensor for physical and chemical stimuli such as mechanical stress, temperature, and osmolarity.[1][2] Its involvement in cellular functions ranging from vasodilation to inflammatory responses has made it a significant target in drug discovery and development.[3][4] GSK1016790A has emerged as an indispensable pharmacological tool for these investigations.[4][5] It is a novel, potent, and highly selective small-molecule agonist of the TRPV4 channel.[6][7]

This technical guide provides a detailed overview of GSK1016790A, consolidating its chemical properties, mechanism of action, associated signaling pathways, and established experimental protocols. The insights herein are designed to empower researchers to effectively utilize this compound in their exploration of TRPV4-mediated biology and its therapeutic potential.

Core Properties and Structure of GSK1016790A

A thorough understanding of the physicochemical properties of GSK1016790A is fundamental to its correct handling, storage, and application in experimental settings.

Chemical Identity and Structure

GSK1016790A is a complex synthetic molecule with the IUPAC Name N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide.[8] Its structure is key to its high-affinity binding and activation of the TRPV4 channel.

  • Chemical Formula: C28H32Cl2N4O6S2[9]

  • Molecular Weight: 655.61 g/mol [7][9]

  • CAS Number: 942206-85-1[9]

  • SMILES: CC(C)CC(=O)N3CCN(CC3)C(=O)NS(=O)(=O)c4ccc(Cl)cc4Cl

  • InChIKey: IVYQPSHHYIAUFO-VXKWHMMOSA-N[10]

Physicochemical and Handling Data

The solubility and stability of GSK1016790A are critical for preparing stock solutions and ensuring experimental reproducibility.

PropertyValueSource(s)
Physical Appearance Crystalline solid[10]
Purity ≥97-98% (HPLC)[9]
Solubility Soluble in DMSO (≥50.4 mg/mL), Ethanol (≥26.3 mg/mL). Insoluble in water.[11][12]
Storage Store as a solid at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. Avoid long-term storage of aqueous solutions.[11]

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A functions as a highly potent agonist of the TRPV4 ion channel.[7] Its primary mechanism involves binding to the channel, which induces a conformational change that opens its pore, leading to a rapid and significant influx of cations, particularly Ca2+, into the cell.[7][13] This elevation of intracellular calcium ([Ca2+]i) is the initial trigger for a cascade of downstream signaling events.[2]

The potency of GSK1016790A is remarkably high, with reported EC50 values in the low nanomolar range, demonstrating its superior efficacy compared to older agonists like 4α-PDD.[7]

Cell Line / SystemSpeciesEC50 ValueSource(s)
HEK cells expressing TRPV4Human2.1 nM[7]
HEK cells expressing TRPV4Mouse18 nM[7]
Choroid plexus epithelial cells (CPECs)N/A34 nM[7]

This compound exhibits high selectivity for TRPV4, with no significant activity reported at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 μM. This specificity is crucial for attributing observed physiological effects directly to the activation of TRPV4.

Key Signaling Pathways and Cellular Responses

The activation of TRPV4 by GSK1016790A initiates a diverse array of signaling pathways that regulate critical cellular functions. The primary event is a robust increase in intracellular Ca2+, which then engages various calcium-dependent enzymes and transcription factors.[2]

Endothelial Nitric Oxide Synthase (eNOS) Activation and Vasodilation

In vascular endothelial cells, GSK1016790A-induced Ca2+ influx is a key signal for the activation of endothelial nitric oxide synthase (eNOS).[1] This occurs partially through the CaMKK/AMPK pathway, leading to the phosphorylation of eNOS at its activating site (Ser1177).[1] Activated eNOS produces nitric oxide (NO), a potent vasodilator.[14] This mechanism underlies the ability of GSK1016790A to cause marked decreases in systemic and pulmonary vascular resistance.[7][14]

eNOS_Activation_Pathway GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mediates CaMKK CaMKK Ca_influx->CaMKK activates AMPK AMPK CaMKK->AMPK phosphorylates eNOS eNOS AMPK->eNOS phosphorylates (Ser1177) NO Nitric Oxide (NO) eNOS->NO produces Vaso Vasodilation NO->Vaso induces

Caption: GSK1016790A-induced eNOS activation pathway.

Regulation of TRPV4 Channel Trafficking

Prolonged stimulation with GSK1016790A leads to a dynamic regulation of the TRPV4 channel's presence on the plasma membrane.[2][6] Studies have shown that GSK1016790A induces the endocytosis (internalization) of TRPV4 channels.[2][15] This process serves as a negative feedback mechanism to modulate the cellular response. This trafficking is controlled by a complex signaling network involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[2][4] Inhibition of these pathways has been shown to prevent the internalization of the channel, thereby prolonging its activity at the cell surface.[2]

TRPV4_Trafficking_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GSK GSK1016790A TRPV4_active Active TRPV4 GSK->TRPV4_active activates Ca_influx Ca²⁺ Influx TRPV4_active->Ca_influx mediates Endocytosis Endocytosis TRPV4_active->Endocytosis PKC PKC Ca_influx->PKC PI3K PI3K Ca_influx->PI3K PKC->Endocytosis promotes PI3K->Endocytosis promotes RhoA RhoA RhoA->Endocytosis promotes TRPV4_endo Internalized TRPV4 Endocytosis->TRPV4_endo

Caption: Signaling pathways controlling GSK1016790A-induced TRPV4 endocytosis.

Applications in Research and Drug Development

The high potency and selectivity of GSK1016790A make it an invaluable tool for interrogating the function of TRPV4 in health and disease.

  • Cardiovascular Research: GSK1016790A is used to study endothelium-dependent vasodilation and vascular permeability.[14][16] Research has shown that its activation of TRPV4 can inhibit TNF-α-induced monocyte adhesion to endothelial cells and reduce atherosclerotic plaque formation in animal models, suggesting a therapeutic potential for atherosclerosis.[1][3]

  • Neuroscience: The compound is used to investigate the role of TRPV4 in neurons and glial cells, including its contribution to neurological outcomes after intracerebral hemorrhage.[17]

  • Urology: GSK1016790A has been instrumental in demonstrating the role of TRPV4 in urinary bladder function, where its activation induces bladder contraction and hyperactivity.[18]

  • Cancer Biology: Emerging research indicates that activating TRPV4 with GSK1016790A can help normalize tumor vasculature, potentially improving the efficacy of cancer therapies.[19]

Experimental Protocol: In Vitro Calcium Imaging

This protocol provides a validated workflow for measuring GSK1016790A-induced intracellular calcium changes in a cell line expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells).

Causality and Validation

The rationale for this protocol is to directly measure the primary functional consequence of TRPV4 activation: calcium influx. The protocol includes negative controls (non-transfected cells) and antagonist controls (e.g., HC067047) to ensure that the observed Ca2+ signal is specifically mediated by GSK1016790A acting on TRPV4. This self-validating system confirms the on-target activity of the compound.

Step-by-Step Methodology
  • Cell Preparation:

    • Plate TRPV4-expressing cells (e.g., HUVECs or HEK293-TRPV4) and a non-transfected control cell line onto 96-well black-walled, clear-bottom plates.

    • Culture cells until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) containing a calcium-sensitive dye (e.g., 2.5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.01%) to aid dye solubility.[2][20]

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at room temperature or 37°C, protected from light.[20]

  • Compound Preparation:

    • Prepare a concentrated stock solution of GSK1016790A (e.g., 10 mM) in DMSO.

    • On the day of the experiment, perform serial dilutions in HBSS to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).[13] Ensure the final DMSO concentration in the assay does not exceed 0.1%.

  • Calcium Measurement:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well. For antagonist control wells, add the TRPV4 antagonist (e.g., HC067047) and incubate for 15-20 minutes prior to measurement.[5]

    • Place the plate into a fluorescent plate reader (e.g., FlexStation) or onto the stage of a fluorescence microscope equipped for live-cell imaging.

    • Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

    • Add the prepared GSK1016790A dilutions to the wells.

    • Record the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission intensity at ~520 nm following excitation at ~490 nm. The response is typically rapid, peaking within minutes.[5][6]

  • Data Analysis:

    • Convert fluorescence ratios or intensity values to intracellular calcium concentrations ([Ca2+]i) using established calibration methods, or present data as a change in fluorescence (ΔF/F0).

    • Plot the peak response against the log of the GSK1016790A concentration to generate a dose-response curve and calculate the EC50 value.

References

  • A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. (n.d.). Oncotarget. [Link]

  • Xu, S., Liu, B., Yin, M., Koroleva, M., Mastrangelo, M., Ture, S., Morrell, C. N., Zhang, D. X., Fisher, E. A., & Jin, Z. G. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget, 7(25), 37622–37635. [Link]

  • Chemical structure of the TRPV4 channel activator GSK1016790A. (n.d.). ResearchGate. [Link]

  • A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. (2016). Impact Journals. [Link]

  • (PDF) A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. (n.d.). ResearchGate. [Link]

  • A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. (2016). Mount Sinai Scholars Portal. [Link]

  • Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., & Weng, H. R. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]

  • Al-Khadra, A., Baratchi, S., Tovar-Lopez, F. J., Khoshmanesh, F., Nasabi, M., Saifzadeh, S., Mitchell, A., & McIntyre, P. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

  • TRPV4 activation with GSK1016790A decreases trans-endothelial... (n.d.). ResearchGate. [Link]

  • Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. (n.d.). UTMB Research Experts. [Link]

  • Pankey, E. A., Zsombok, A., Lasker, G. F., & Kadowitz, P. J. (2012). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 303(7), H821–H830. [Link]

  • GSK1016790A | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Gsk 10116790A | C28H32Cl2N4O6S2 | CID 23630211. (n.d.). PubChem. [Link]

  • Al-Khadra, A., Baratchi, S., Tovar-Lopez, F. J., Khoshmanesh, F., Nasabi, M., Saifzadeh, S., Mitchell, A., & McIntyre, P. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10. [Link]

  • Narukawa, M., Kitamura, Y., Sendo, T., & Takeda, M. (2020). Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. Biochemical and Biophysical Research Communications, 529(3), 590–595. [Link]

  • GSK1016790A. (n.d.). Wikipedia. [Link]

  • (PDF) TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype. (n.d.). ResearchGate. [Link]

  • GSK1016790A Datasheet. (n.d.). Selleck Chemicals. [Link]

  • Al-Khadra, A., Baratchi, S., Tovar-Lopez, F. J., Khoshmanesh, F., Nasabi, M., Saifzadeh, S., Mitchell, A., & McIntyre, P. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10. [Link]

  • (PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. (n.d.). ResearchGate. [Link]

  • Thoppil, R. J., D'Amore, P. A., & Ramchandran, R. (2016). Activation of mechanosensitive ion channel TRPV4 normalizes tumor vasculature and improves cancer therapy. Oncotarget, 7(33), 52835–52848. [Link]

  • Beddek, A., Varela, D., Riquelme, D., Cayo, A., Gonzalez-Begne, M., & Marcelain, K. (2021). TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro-inflammatory phenotype. Journal of Cellular and Molecular Medicine, 25(5), 2664–2676. [Link]

  • CALCIUM IMAGING PROTOCOL. (n.d.). protocols.io. [Link]

  • Thorneloe, K. S., Sulpizio, A. C., Lin, Z., Figueroa, D. J., Clouse, A. K., McCafferty, G. P., Chendrimada, T. P., Lashinger, E. S., Gordon, E., Evans, L., Misajet, B. A., Demarini, D. J., Nation, J. H., Casillas, L. N., Marquis, R. W., Votta, B. J., Sheardown, S. A., Xu, X., Brooks, D. P., … Westfall, T. D. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. The Journal of Pharmacology and Experimental Therapeutics, 326(2), 432–442. [Link]

  • Phipps, J. A., Feenstra, B., & Tektumenti, E. (2017). Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. The Journal of Physiology, 595(22), 6957–6978. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological activities. The strategic placement of a bromine atom at the 3-position, a nitro group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides a unique combination of functionalities. This arrangement allows for selective chemical modifications, making it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. These properties influence its reactivity, solubility, and handling requirements.

Core Data
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 914349-31-8[1]
Molecular Formula C₁₃H₁₃BrN₂O₄[1]
Molecular Weight 341.16 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Boiling Point 441.601 °C at 760 mmHg[2]
Flash Point 220.873 °C[2]
Refractive Index 1.614[2]
Storage Sealed in dry, 2-8°C[3]
Structural Representation

The chemical structure of this compound is fundamental to its reactivity. The electron-withdrawing nitro group at the 5-position and the bromine atom at the 3-position significantly influence the electron density of the indole ring. The Boc group on the nitrogen atom serves as a protective group, preventing unwanted side reactions at this position and can be readily removed under acidic conditions.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process: the bromination of N-Boc-5-nitroindole. A general protocol, derived from established methodologies for similar indole derivatives, is outlined below.

Experimental Protocol: Synthesis

Step 1: Boc Protection of 5-Nitroindole

This initial step protects the nitrogen of the indole ring, a common strategy to control reactivity in subsequent steps.

Caption: Workflow for Boc protection of 5-nitroindole.

Detailed Procedure:

  • To a solution of 5-nitroindole (1.0 equivalent) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 5-nitro-1H-indole-1-carboxylate.

Step 2: Bromination of tert-Butyl 5-nitro-1H-indole-1-carboxylate

This step introduces the bromine atom at the C3 position of the indole ring.

Caption: Workflow for the bromination of N-Boc-5-nitroindole.

Detailed Procedure:

  • Dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours in the dark.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three key functional groups: the Boc-protected indole nitrogen, the bromine atom at the 3-position, and the nitro group at the 5-position.

  • Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. It can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to reveal the free indole N-H. This allows for subsequent functionalization at the nitrogen position if desired.

  • Bromo Group: The bromine atom at the C3 position is a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce a wide array of substituents at this position, enabling the synthesis of diverse compound libraries.

  • Nitro Group: The electron-withdrawing nitro group at the C5 position deactivates the benzene ring towards electrophilic substitution but can be a precursor for other functional groups. For instance, it can be reduced to an amino group, which can then be further modified. This amino functionality is a common feature in many biologically active molecules.

Reactivity cluster_starting_material This compound cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds SM C₁₃H₁₃BrN₂O₄ Deprotection Boc Deprotection (Acidic Conditions) SM->Deprotection CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) at C3-Br SM->CrossCoupling Reduction Nitro Reduction (e.g., H₂, Pd/C) at C5-NO₂ SM->Reduction Product_Deprotected 3-Bromo-5-nitro-1H-indole Deprotection->Product_Deprotected Product_Coupled 3-Substituted-5-nitro-1H-indole-1-carboxylate CrossCoupling->Product_Coupled Product_Reduced tert-Butyl 3-bromo-5-amino-1H-indole-1-carboxylate Reduction->Product_Reduced

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The functional group arrangement of this compound makes it a highly valuable precursor for the synthesis of novel therapeutic agents.

  • Scaffold for Kinase Inhibitors: The 3-substituted indole core can be elaborated to target the ATP-binding site of various protein kinases, which are crucial targets in oncology. The bromine at the 3-position allows for the introduction of diverse aryl or heteroaryl groups via Suzuki coupling, a common strategy in the design of kinase inhibitors.

  • Precursor for 5-Aminoindole Derivatives: Reduction of the nitro group to an amine provides a key intermediate for the synthesis of compounds with a wide range of biological activities. The 5-aminoindole moiety is present in several natural products and synthetic compounds with anticancer and other therapeutic properties.[5]

  • Fragment-Based Drug Discovery: As a functionalized indole, this compound can serve as a starting point in fragment-based drug discovery campaigns. The different reactive handles allow for the systematic growth of the fragment into a more potent lead compound.

Conclusion

This compound is a strategically functionalized building block with significant potential in medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity allow for the synthesis of a diverse range of complex molecules. The ability to selectively modify the 3- and 5-positions of the indole core, coupled with the straightforward deprotection of the Boc group, provides researchers and drug development professionals with a powerful tool for the discovery of novel therapeutic agents. This in-depth technical guide serves as a comprehensive resource for understanding and utilizing this important synthetic intermediate.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Retrieved from [Link]

  • Singh, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2419-2429. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(38), 26658-26663. Retrieved from [Link]

  • Arslan, H., Demircan, A., Binzet, G., & Ilhan, I. O. (n.d.). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. ResearchGate. Retrieved from [Link]

  • The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). Retrieved from [Link]

  • 1H-Indole, 3-ethyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Application in medicinal chemistry and comparison studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental Section. (n.d.). Retrieved from [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]

  • CAS. (n.d.). Patent kind codes for CAS basic and patent family members. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. Retrieved from [Link]

  • Ju, Y., et al. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

  • Dana Bioscience. (n.d.). tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate 1g. Retrieved from [Link]

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tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Executive Summary: As a pivotal intermediate in medicinal chemistry and materials science, this compound presents a unique spectroscopic challenge due to its multifunctional nature. The presence of a bulky N-tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the C3 position, and a potent electron-withdrawing nitro group at C5 creates a distinct electronic environment that profoundly influences its spectral characteristics. This guide, written from the perspective of a Senior Application Scientist, provides a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analysis of this compound. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer researchers a reliable roadmap for characterization. We will explore the causality behind expected spectral features, provide self-validating experimental protocols, and ground all claims in authoritative references.

Molecular Structure and Spectroscopic Implications

The structural and electronic properties of this compound are dominated by its substituents. The N-Boc group protects the indole nitrogen and introduces characteristic carbonyl and tert-butyl signals. At the C3 position, the bromine atom provides a useful isotopic signature in mass spectrometry and influences the chemical shifts of adjacent nuclei. The most significant electronic influence comes from the nitro group at C5, which is a strong electron-withdrawing group. This deactivates the benzene ring, causing a pronounced downfield shift (deshielding) of the aromatic protons, particularly H4 and H6.

Caption: Molecular structure of this compound with key atoms numbered for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for confirming the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of the title compound will exhibit distinct signals that are highly informative of its substitution pattern.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The tert-butyl group of the Boc protector will yield a large, sharp singlet, while the aromatic protons will appear as distinct, downfield-shifted multiplets due to the influence of the nitro group.

Rationale for Predictions:

  • Boc Group (-C(CH₃)₃): This will produce a singlet integrating to 9 protons around 1.6-1.7 ppm. Its shielded environment is distant from the deshielding aromatic system.

  • Aromatic Protons (H2, H4, H6, H7):

    • H2: This proton on the pyrrole ring is adjacent to the Boc-protected nitrogen and is typically observed as a singlet in 3-substituted indoles. It is expected to be in the range of 7.8-8.0 ppm.

    • H4: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It is predicted to be the most downfield aromatic proton, appearing as a doublet around 8.5-8.7 ppm.

    • H6: Positioned meta to the nitro group, H6 will be less deshielded than H4. It is expected to appear as a doublet of doublets around 8.2-8.4 ppm.

    • H7: This proton will be the least affected by the nitro group and should appear as a doublet around 7.8-8.0 ppm, potentially overlapping with the H2 signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H₂7.8 – 8.0Singlet (s)N/A
H₄8.5 – 8.7Doublet (d)J ≈ 2.0 Hz (meta coupling to H6)
H₆8.2 – 8.4Doublet of Doublets (dd)J ≈ 9.0 Hz (ortho), J ≈ 2.0 Hz (meta)
H₇7.8 – 8.0Doublet (d)J ≈ 9.0 Hz (ortho coupling to H6)
-C(CH₃)₃1.6 – 1.7Singlet (s)N/A
Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will corroborate the structure, showing signals for the Boc group, the indole core carbons, and the carbons directly attached to the substituents.

Rationale for Predictions:

  • Boc Group: The carbonyl carbon (C=O) is expected around 148-150 ppm. The quaternary carbon (-C(CH₃)₃) will be near 85-87 ppm, and the methyl carbons (-CH₃) will be around 28 ppm.

  • Indole Core:

    • C3: The direct attachment of bromine will cause this carbon's signal to appear significantly upfield (shielded) compared to an unsubstituted C3, likely in the 95-100 ppm range.

    • C5: The carbon bearing the nitro group will be highly deshielded, appearing around 142-144 ppm.

    • Other aromatic carbons will appear in the typical 110-140 ppm range, with their precise shifts influenced by the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Boc)148 – 150
C₂128 – 130
C₃95 – 100
C₃ₐ128 – 132
C₄118 – 120
C₅142 – 144
C₆122 – 124
C₇115 – 117
C₇ₐ135 – 137
C(CH₃)₃ (Boc)85 – 87
-CH₃ (Boc)~28
Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solid is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 240 ppm is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this molecule, we expect a characteristic isotopic pattern due to bromine and predictable fragmentation pathways originating from the labile Boc group.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the primary ion observed. Due to the presence of one bromine atom, the molecular ion region will display two peaks of nearly equal intensity (M⁺ and M+2⁺), separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The most common fragmentation pathway for N-Boc protected compounds involves the loss of components of the tert-butyl group.[2][3]

  • Loss of isobutylene (C₄H₈, 56 Da): A primary fragmentation involves the loss of isobutylene to give an [M-56+H]⁺ ion.

  • Loss of the tert-butyl group (C₄H₉, 57 Da): Loss of the tert-butyl radical can also occur.

  • Loss of the entire Boc group (C₅H₉O₂, 101 Da): Subsequent or direct loss of the entire Boc group is also a plausible fragmentation pathway.

Ion Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Description
[M+H]⁺341.0343.0Molecular Ion (Protonated)
[M-C₄H₈+H]⁺285.0287.0Loss of isobutylene
[M-Boc+H]⁺240.0242.0Loss of Boc group
[C₄H₉]⁺57.1-tert-butyl cation

digraph "MS_Fragmentation" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];
edge [fontname="Arial", fontsize=12, color="#EA4335"];

M [label="[M+H]⁺\nm/z 341/343"]; M_minus_56 [label="[M - C₄H₈ + H]⁺\nm/z 285/287"]; M_minus_100 [label="[M - Boc + H]⁺\nm/z 240/242"]; tBu [label="[C₄H₉]⁺\nm/z 57"];

M -> M_minus_56 [label="- 56 Da\n(isobutylene)"]; M_minus_56 -> M_minus_100 [label="- 44 Da\n(CO₂)"]; M -> tBu [label="- C₉H₅BrN₂O₂"]; }

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Standard Protocol for ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ion Source Parameters: Optimize ion source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to achieve a stable signal.

  • Mass Analyzer Settings: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by selecting the molecular ion (m/z 341 or 343) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of this compound will be characterized by strong absorptions from the nitro and carbamate (Boc) groups.

Predicted IR Absorption Bands

Rationale for Predictions:

  • Nitro Group (NO₂): Aromatic nitro compounds display two very strong and characteristic N-O stretching bands.[4][5][6] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.

  • Carbamate Group (N-COO-tBu): The C=O stretch of the Boc group is a prominent, strong band. Its position is typically around 1720-1740 cm⁻¹.[7]

  • Aromatic Ring: C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹, while C=C stretching vibrations will cause multiple bands in the 1450-1600 cm⁻¹ region.

  • Aliphatic C-H: The C-H stretching and bending modes of the tert-butyl group will be visible in the 2850-2980 cm⁻¹ and 1365-1390 cm⁻¹ regions, respectively.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-HStretch3050 – 3150Medium
Aliphatic C-HStretch2850 – 2980Medium-Strong
Carbonyl (Boc)C=O Stretch1720 – 1740Strong
Aromatic C=CStretch1450 – 1600Medium
Nitro (NO₂)Asymmetric Stretch1510 – 1550Very Strong
Nitro (NO₂)Symmetric Stretch1340 – 1370Very Strong
Carbamate C-NStretch1250 – 1300Strong
C-BrStretch500 – 650Medium
Standard Protocol for ATR-IR Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.

Conclusion

The comprehensive spectral analysis of this compound relies on the synergistic interpretation of NMR, MS, and IR data. The key identifiers for this molecule are: the nine-proton singlet in the ¹H NMR spectrum, the characteristic isotopic pattern of the molecular ion in the mass spectrum, and the pair of intense N-O stretching bands coupled with a strong carbonyl absorption in the IR spectrum. This guide provides a robust predictive framework that enables researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups. UC Davis ChemWiki. Retrieved from [Link]

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 322-333. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Joe. (2011). Infrared of nitro compounds. Chemistry LibreTexts. Retrieved from [Link] (Note: Specific deep link was unavailable, referencing the general resource).

  • PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Gu, C., et al. (2020). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Retrieved from [Link]

  • Guizzetti, S., et al. (2010). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry, 45(11), 1339-1349. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-5-Nitroindoles: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-Bromo-5-nitroindole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and pharmaceuticals.[1] Its derivatives are pivotal in the development of new therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[1] Within this privileged scaffold, 3-bromo-5-nitroindole emerges as a particularly valuable synthetic intermediate. The electron-withdrawing nitro group at the C5 position significantly modulates the electronic properties of the indole ring, while the bromine atom at the C3 position serves as a versatile synthetic handle for further elaboration through cross-coupling reactions. This unique combination of functionalities makes it a sought-after building block in targeted drug discovery programs, such as the development of c-Myc G-quadruplex binders.[2][3]

This guide provides an in-depth exploration of the primary synthetic routes to 3-bromo-5-nitroindole. Moving beyond a simple recitation of procedures, we will dissect the underlying chemical principles, rationalize experimental choices, and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

High-Level Synthetic Blueprint

The synthesis of 3-bromo-5-nitroindole can be approached from two principal strategic directions: late-stage functionalization of a pre-formed indole core or construction of the indole ring from acyclic precursors already bearing the required substituents. The choice of strategy is dictated by factors such as starting material availability, scalability, and the need for regiochemical control.

G cluster_0 Synthetic Strategies cluster_1 Strategy A Details cluster_2 Strategy B Details Start Target: 3-Bromo-5-nitroindole StrategyA Strategy A: Direct Electrophilic Bromination Start->StrategyA StrategyB Strategy B: Indole Ring Construction Start->StrategyB PrecursorA 5-Nitroindole StrategyA->PrecursorA PrecursorB Substituted Phenylhydrazine (e.g., 4-Nitrophenylhydrazine) StrategyB->PrecursorB Bromination Electrophilic Bromination (e.g., Pyridinium Bromide Perbromide) PrecursorA->Bromination ProductA 3-Bromo-5-nitroindole Bromination->ProductA Fischer Fischer Indole Synthesis PrecursorB->Fischer IntermediateB 5-Nitroindole Fischer->IntermediateB BrominationB Electrophilic Bromination IntermediateB->BrominationB ProductB 3-Bromo-5-nitroindole BrominationB->ProductB

Caption: High-level overview of primary synthetic routes to 3-bromo-5-nitroindole.

Strategy A: Direct Electrophilic Bromination of 5-Nitroindole

This is the most direct and atom-economical approach, proceeding from the commercially available 5-nitroindole. The core of this strategy relies on the inherent nucleophilicity of the indole C3 position.

Mechanistic Rationale & Causality

The indole ring system is an electron-rich heterocycle. The pyrrole moiety is significantly more reactive towards electrophiles than the benzene ring. Molecular orbital calculations and experimental evidence consistently show that the C3 position is the most nucleophilic site, making it the primary target for electrophilic attack.[4] While the C5-nitro group is a deactivating, meta-directing group for the benzene portion of the molecule, its influence does not override the intrinsic reactivity of the C3 position.

The choice of brominating agent and reaction conditions is critical to achieve high selectivity and yield. Harsh conditions or highly reactive agents like elemental bromine can lead to over-bromination or oxidative side products.[4] A moderated brominating agent is therefore essential. The use of pyridinium bromide perbromide (Py·HBr₃) in pyridine is an effective choice. Pyridine acts as both a solvent and a base to scavenge the HBr byproduct, while the perbromide complex delivers the electrophilic bromine species in a more controlled manner than liquid Br₂. Performing the reaction at low temperatures (e.g., -40 °C to 0 °C) is a crucial experimental parameter to further temper reactivity and minimize the formation of impurities.[5]

Caption: Electrophilic attack at the C3 position of 5-nitroindole.

Experimental Protocol: Bromination with Pyridinium Bromide Perbromide

This protocol is adapted from a reported literature procedure.[5] It represents a self-validating system where careful control of temperature and stoichiometry is paramount for success.

Materials:

  • 5-Nitroindole

  • Pyridinium bromide perbromide (Py·HBr₃)

  • Pyridine (anhydrous)

  • Diethyl ether (Et₂O)

  • 6 M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-nitroindole (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: In a separate flask, prepare a solution of pyridinium bromide perbromide (1.1 eq) in anhydrous pyridine. Slowly add this solution dropwise to the cooled 5-nitroindole solution, ensuring the internal temperature does not rise above -35 °C.

  • Reaction & Warming: After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 5-10 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching & Extraction: At 0 °C, carefully dilute the reaction mixture with cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Aqueous Washes: Wash the organic layer sequentially with 6 M HCl, 5% NaHCO₃ solution, and finally with brine. Causality Note: The acid wash removes residual pyridine, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield 3-bromo-5-nitroindole as a yellow powder.

ParameterValueReference
Starting Material 5-Nitroindole[5]
Brominating Agent Pyridinium bromide perbromide[5]
Solvent Pyridine[5]
Temperature -40 °C to 0 °C[5]
Reported Yield 74%[5]
Reported Purity ~80% (crude, containing 20% starting material)[5]

Strategy B: The Fischer Indole Synthesis Pathway

Principle and Application

To synthesize 5-nitroindole via this method, one would start with (4-nitrophenyl)hydrazine and a suitable aldehyde or ketone, such as acetaldehyde or pyruvic acid. The reaction proceeds through the formation of a hydrazone, which, upon treatment with an acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂), undergoes a[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[6][7][8]

Once the 5-nitroindole is synthesized, it is then subjected to bromination at the C3 position as described in Strategy A. This multi-step approach provides flexibility but requires more synthetic operations.[9]

G cluster_fischer Fischer Indole Synthesis Workflow Start 4-Nitrophenylhydrazine + Aldehyde/Ketone Step1 Hydrazone Formation Start->Step1 Intermediate1 Phenylhydrazone Intermediate Step1->Intermediate1 Step2 Acid-Catalyzed [3,3]-Sigmatropic Rearrangement Intermediate1->Step2 Intermediate2 Di-imine Intermediate Step2->Intermediate2 Step3 Cyclization & NH₃ Elimination Intermediate2->Step3 Product 5-Nitroindole Step3->Product

Caption: Workflow for the Fischer synthesis of the 5-nitroindole precursor.

General Protocol: Fischer Synthesis of 5-Nitroindole

This is a representative protocol. The optimal acid catalyst and conditions may vary depending on the specific carbonyl partner used.[10]

Materials:

  • (4-Nitrophenyl)hydrazine hydrochloride

  • Acetone (or other suitable ketone/aldehyde)

  • Zinc chloride (ZnCl₂), anhydrous (or other acid catalyst)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ): In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add the ketone/aldehyde (e.g., acetone, 1.2 eq) and stir at room temperature for 30-60 minutes.

  • Cyclization: To this mixture, carefully add the acid catalyst (e.g., anhydrous ZnCl₂, 1.2 eq). Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction's progress by TLC until the starting hydrazone is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. Neutralize the mixture by slowly adding saturated NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 5-nitroindole can then be purified by column chromatography.

  • Subsequent Bromination: The purified 5-nitroindole is then carried forward to the bromination step as detailed in Strategy A.

Alternative Strategies: The Sandmeyer Reaction

While less direct for this specific target, the Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide and warrants discussion.[11][12] This reaction proceeds via an aryl diazonium salt intermediate, which is then displaced by a halide using a copper(I) salt catalyst.[13][14]

A hypothetical route to 3-bromo-5-nitroindole could involve:

  • Synthesis of 3-amino-5-nitroindole.

  • Diazotization of the 3-amino group using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures.

  • Treatment of the resulting diazonium salt with copper(I) bromide (CuBr) to install the bromine atom.

This approach is mechanistically plausible, as the Sandmeyer reaction is well-established for the synthesis of aryl bromides.[11][14] However, the synthesis and stability of the 3-amino-5-nitroindole precursor present significant challenges, making this route less practical than direct bromination.

Product Characterization Data

Accurate characterization of the final product is essential for validating the success of the synthesis.

PropertyDataSource
IUPAC Name 3-bromo-5-nitro-1H-indole[15]
Molecular Formula C₈H₅BrN₂O₂[15]
Molecular Weight 241.04 g/mol [15]
Monoisotopic Mass 239.95344 Da[15]
Appearance White to yellow solid[5]
Melting Point 191-194 °C[5]
pKa (Predicted) 13.58 ± 0.30[5]
SMILES C1=CC2=C(C=C1[O-])C(=CN2)Br[15]
InChIKey LBTWTOYAMQQAKO-UHFFFAOYSA-N[15]

Spectroscopic analysis is the definitive method for structural confirmation.[16] Key expected features include:

  • ¹H NMR: Aromatic protons on both the benzene and pyrrole rings with characteristic chemical shifts and coupling constants. The NH proton will appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the eight unique carbon atoms in the structure.

  • Mass Spectrometry: A molecular ion peak (M+) showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

  • IR Spectroscopy: Characteristic peaks for N-H stretching, aromatic C-H stretching, and strong absorptions for the asymmetric and symmetric stretching of the nitro (NO₂) group.

Conclusion and Outlook

The synthesis of 3-bromo-5-nitroindole is most efficiently achieved via the direct electrophilic bromination of 5-nitroindole . This method is concise and high-yielding, provided that reaction conditions, particularly temperature and the choice of a mild brominating agent, are carefully controlled to ensure C3-selectivity. For instances where the 5-nitroindole starting material is unavailable, the Fischer indole synthesis provides a reliable, albeit longer, route to construct the necessary precursor. While other methods like the Sandmeyer reaction are theoretically conceivable, they present practical challenges that render them less favorable. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to confidently and successfully synthesize this valuable chemical building block for application in drug discovery and materials science.

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The Mechanism of Regioselective Bromination of N-Boc-5-nitroindole: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Halogenated indoles are foundational scaffolds in medicinal chemistry, serving as versatile intermediates for the synthesis of complex pharmaceutical agents. The targeted bromination of a substituted indole, such as N-Boc-5-nitroindole, presents a classic challenge in regioselectivity, governed by the interplay of competing electronic and steric effects. This technical guide provides an in-depth analysis of the electrophilic bromination of N-Boc-5-nitroindole, primarily using N-Bromosuccinimide (NBS). We will dissect the underlying principles of electrophilic aromatic substitution (SEAr) as applied to the indole nucleus and elucidate the powerful directing effects of the N-Boc protecting group and the C5-nitro substituent. By synthesizing these principles, we present a detailed, step-by-step mechanism that accounts for the observed high regioselectivity of the reaction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, a detailed experimental protocol, and methods for product characterization to enable the reliable synthesis of this valuable chemical building block.

Introduction: The Strategic Importance of Brominated Indoles

The indole nucleus is a "privileged structure" in pharmacology, forming the core of numerous natural products and synthetic drugs, including serotonin, tryptophan, and the anti-inflammatory drug indomethacin.[1] The introduction of a bromine atom onto this scaffold significantly enhances its synthetic utility. Bromo-indoles are key substrates for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex C-C, C-N, and C-O bonds.[2] This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships.

However, the synthesis of a specific bromo-indole isomer is often non-trivial. The inherent reactivity of the indole ring system, combined with the influence of various substituents, requires a nuanced understanding of reaction mechanisms to achieve the desired regiochemical outcome. This guide focuses on N-Boc-5-nitroindole, a substrate featuring both a protecting group (N-Boc) and a strongly deactivating group (5-nitro), to illustrate how these factors can be harnessed to direct bromination to a specific position.

The Indole Nucleus: An Electron-Rich Heterocycle

The reactivity of indole in electrophilic aromatic substitution (SEAr) is dominated by its electron-rich pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, increasing the nucleophilicity of the ring carbons. In an unsubstituted indole, the site of kinetic electrophilic attack is overwhelmingly the C3 position.[1][3]

The reason for this preference can be understood by examining the stability of the cationic Wheland intermediate (also known as a σ-complex) formed upon attack.

  • Attack at C3: The positive charge in the intermediate can be delocalized over the C2 carbon and, most importantly, onto the nitrogen atom without disrupting the aromaticity of the benzene ring. This creates a highly stable resonance structure.

  • Attack at C2: Delocalization of the positive charge onto the nitrogen atom would require placing a positive charge on the adjacent C3 atom, which is less favorable.

This intrinsic preference for C3 substitution is the foundational principle upon which the analysis of more complex substituted indoles is built.

The Directors: Deconstructing Substituent Effects

The regiochemical outcome of the bromination of N-Boc-5-nitroindole is a direct consequence of the electronic properties of its two substituents.

The 5-Nitro Group: A Powerful Deactivator

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis.[4] It deactivates the aromatic ring towards electrophilic attack through two mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.

  • Resonance Effect (-M): The nitro group withdraws π-electron density from the ring via resonance.

This strong deactivation primarily affects the benzene portion of the indole nucleus, significantly reducing the nucleophilicity of positions C4, C6, and C7. As a classic meta-director on a benzene ring, it most strongly deactivates the positions ortho and para to it (C4 and C6). This effect effectively "shuts down" the benzene ring, ensuring that any electrophilic attack will be directed toward the more reactive pyrrole ring.

The N-Boc Group: A Modulating Protector

The tert-butoxycarbonyl (Boc) group serves two critical functions. First, it is a protecting group for the indole nitrogen, preventing N-bromination and other unwanted side reactions at the nitrogen atom. Second, it modulates the electronic character of the pyrrole ring. The nitrogen lone pair, which is responsible for the high nucleophilicity of the indole ring, is partially delocalized into the adjacent carbonyl group of the Boc substituent. This resonance makes the N-Boc-indole less electron-rich and therefore less reactive than an unprotected indole. Despite this deactivating resonance effect, the pyrrole ring remains significantly more nucleophilic than the benzene ring, which is heavily deactivated by the 5-nitro group.

The Mechanism: Regioselective Bromination at C3

The bromination of N-Boc-5-nitroindole with N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile or DMF proceeds via an electrophilic aromatic substitution mechanism.[2][5] The reaction exhibits high regioselectivity, yielding N-Boc-3-bromo-5-nitroindole as the major product. This outcome is consistent with electrophilic attack on other similarly substituted indoles.[6]

The mechanism unfolds in three key steps:

  • Generation of the Electrophile: NBS serves as a source of electrophilic bromine. In a polar solvent, the N-Br bond is polarized, making the bromine atom susceptible to nucleophilic attack. While sometimes depicted as generating free Br⁺, it is more accurate to consider the direct attack of the indole onto the bromine atom of NBS.

  • Nucleophilic Attack and Formation of the σ-Complex: The π-bond between C2 and C3 of the indole, being the most nucleophilic site, attacks the electrophilic bromine of NBS. This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate (σ-complex or Wheland intermediate). The stability of this intermediate is paramount in dictating the regioselectivity.

  • Rearomatization: A weak base, typically the succinimide anion generated in the previous step, abstracts the proton from the C3 position. This restores the aromatic π-system of the pyrrole ring and yields the final, neutral product.

The entire mechanistic pathway is visualized below.

Caption: Key stages in the electrophilic bromination of N-Boc-5-nitroindole with NBS.

Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of N-Boc-3-bromo-5-nitroindole.

Data Presentation: Reagents and Conditions
ReagentMolar Mass ( g/mol )EquivalentsAmountRole
N-Boc-5-nitroindole262.261.0(e.g., 1.0 g, 3.81 mmol)Substrate
N-Bromosuccinimide (NBS)177.981.05(e.g., 0.71 g, 3.99 mmol)Brominating Agent
Acetonitrile (MeCN)41.05-(e.g., 20 mL)Solvent
Step-by-Step Methodology
  • Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-5-nitroindole (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (MeCN) to dissolve the substrate completely.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in one portion. It is crucial to use freshly recrystallized or high-purity NBS to avoid radical side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining electrophilic bromine.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure product.

Experimental Workflow Visualization

G Setup 1. Dissolve Substrate in MeCN at 0°C Reaction 2. Add NBS; Stir and Monitor by TLC Setup->Reaction Quench 3. Quench with aq. Na₂S₂O₃ Reaction->Quench Workup 4. EtOAc Extraction & Brine Wash Quench->Workup Purify 5. Dry, Concentrate, & Purify (Chromatography) Workup->Purify Characterize 6. Analyze Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for the synthesis and isolation of the target compound.

Product Characterization: A Self-Validating System

Confirmation of the product's structure and regiochemistry is essential. The following analytical data are expected for tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate .

  • ¹H NMR: The most telling piece of evidence will be the disappearance of the signal corresponding to the C3 proton of the starting material. A new, clean aromatic region will be observed, showing signals for the protons at C2, C4, C6, and C7, with coupling patterns and chemical shifts influenced by the new bromine substituent.

  • ¹³C NMR: The spectrum will show a new signal for a carbon attached to bromine (C3), typically in the 90-100 ppm range. The chemical shifts of the other carbons in the pyrrole ring will also be altered.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound. Two major peaks will be observed for the molecular ion (M⁺ and [M+2]⁺) with a relative intensity of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

The bromination of N-Boc-5-nitroindole with NBS is a highly regioselective process that reliably yields the C3-brominated product. This outcome is a predictable consequence of fundamental principles of electrophilic aromatic substitution. The potent deactivating effect of the 5-nitro group effectively directs the reaction away from the benzene ring, while the inherent electronic preference of the indole nucleus favors substitution at the C3 position, even with the modulating electronic influence of the N-Boc group. By understanding this mechanistic rationale, researchers can confidently employ this reaction to generate a valuable and versatile intermediate for applications in drug discovery and complex molecule synthesis.

References

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solubility of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a foundational physicochemical property that cannot be overlooked. Poor aqueous solubility is a major hurdle, often leading to low absorption, insufficient bioavailability, and ultimately, the failure of promising drug candidates.[1] Therefore, a thorough understanding of a compound's solubility in various solvent systems is paramount for medicinal chemists and formulation scientists. This guide focuses on this compound, a versatile building block whose solubility characteristics are essential for its effective use in subsequent synthetic transformations and for the development of any potential therapeutic agents derived from it.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a fundamental concept in chemistry, stating that substances with similar polarities are more likely to be soluble in one another.[2][3][4] Let's dissect the structure of this compound to predict its solubility behavior.

  • The Indole Core: The bicyclic indole ring system is largely aromatic and nonpolar.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, nonpolar group significantly contributes to the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.

  • The Bromo and Nitro Groups: The bromine atom is moderately lipophilic. In contrast, the nitro group (-NO₂) is a strong electron-withdrawing group, making it highly polar. This group can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

The presence of both large nonpolar regions (the Boc group and the indole ring) and a highly polar functional group (the nitro group) suggests that this compound has a mixed polarity. This duality will govern its solubility across a spectrum of common laboratory solvents.

Theoretical Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility profile for this compound in a range of common solvents, from nonpolar to polar:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Cyclohexane, TolueneModerate to GoodThe large nonpolar surface area of the molecule will interact favorably with these solvents.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateGood to ExcellentThese solvents can effectively solvate both the nonpolar and polar regions of the molecule. Synthesis procedures for similar compounds often utilize these solvents, indicating good solubility.[5][6]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ExcellentThe polarity of these solvents, particularly DMF and DMSO, will strongly interact with the nitro group, likely leading to high solubility.
Polar Protic Methanol, EthanolModerateThese alcohols can act as both hydrogen bond donors and acceptors, interacting with the nitro group. However, the large nonpolar regions may limit solubility compared to polar aprotic solvents.
Highly Polar Protic WaterVery Low to InsolubleThe dominant nonpolar character of the molecule will likely lead to very poor aqueous solubility, a common challenge for many drug-like molecules.[1]

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but for accurate and reliable data, experimental determination is essential. The "gold standard" for measuring equilibrium solubility is the shake-flask method.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C for physiological relevance). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[9][10]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For more complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC. A standard calibration curve of the compound should be prepared in the same solvent to ensure accurate quantification.

Modern Approaches: NMR for Solubility Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and rapid method for determining solubility, often requiring less compound and time than the traditional shake-flask method.[11][12][13] In a typical experiment, a known amount of a reference standard is added to a saturated solution of the test compound, and the concentration is determined by comparing the integral of a characteristic peak of the analyte to that of the reference standard.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water25Shake-Flask/HPLC
PBS (pH 7.4)37Shake-Flask/HPLC
Ethanol25Shake-Flask/HPLC
Dichloromethane25Shake-Flask/HPLC
Hexane25Shake-Flask/HPLC

Visualizing the Experimental Workflow

A clear workflow diagram can help in understanding the logical steps of the experimental protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B Step 1 C Seal and shake at constant temperature (24-48h) B->C Step 2 D Centrifuge to pellet excess solid C->D Step 3 E Collect supernatant D->E Step 4 F Filter supernatant (0.22 µm) E->F Step 5 G Quantify concentration by HPLC or NMR F->G Step 6 H Calculate Solubility G->H Step 7

Caption: Experimental workflow for solubility determination.

Conclusion

While a definitive, published dataset on the solubility of this compound is not currently available, this guide provides a comprehensive framework for both predicting and experimentally determining this crucial parameter. By understanding the interplay of its functional groups, researchers can make informed decisions about solvent selection for reactions, purification, and formulation. The detailed experimental protocols provided herein offer a reliable means to generate the robust, quantitative data necessary to advance research and development projects involving this and similar molecules.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Retrieved from [Link]

  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(19), 10091-10115. Retrieved from [Link]

  • Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. Retrieved from [Link]

  • ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2021). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

  • IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • PubMed. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • uHPLCs. (2023). Comparison Of The Polarity Of Organic Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Quora. (2017). What is the rule of like dissolves like?. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

  • Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

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  • The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

  • AbacipharmTech. (n.d.). tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and characterization of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The strategic placement of the bromo, nitro, and N-tert-butoxycarbonyl (Boc) groups on the indole scaffold offers a versatile platform for the synthesis of a diverse array of complex nitrogen-containing heterocyclic compounds. This document details a robust and reproducible synthetic pathway, discusses the rationale behind the experimental choices, and provides a thorough characterization of the target molecule.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's pharmacological properties. Specifically, the 5-nitro substitution is a precursor to the 5-amino group, a common pharmacophore in various therapeutic agents. The bromine atom at the 3-position serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-Boc protecting group provides stability to the indole ring during synthetic transformations and can be readily removed under acidic conditions.

Proposed Synthetic Pathway

While a singular "first reported synthesis" of this compound is not prominently documented in the literature, a logical and efficient three-step synthetic route can be constructed from commercially available starting materials. This pathway leverages well-established and reliable chemical transformations, ensuring high yields and purity of the final product.

The proposed synthesis commences with the nitration of indole to produce 5-nitro-1H-indole, followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The final step involves the regioselective bromination of the N-Boc-5-nitroindole at the C3 position.

Synthesis_Pathway Indole Indole Step1 Nitration Indole->Step1 Intermediate1 5-Nitro-1H-indole Step1->Intermediate1 Step2 N-Boc Protection Intermediate1->Step2 Intermediate2 tert-Butyl 5-nitro-1H-indole-1-carboxylate Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1H-indole

The introduction of a nitro group at the 5-position of the indole ring is a critical first step. While various nitration methods exist, a reliable procedure involves the use of a nitrating agent in an acidic medium.[1][2] A common challenge is controlling the regioselectivity and avoiding polysubstitution.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole (1 equivalent) in a suitable solvent such as sulfuric acid or a mixture of acetic acid and acetic anhydride at a low temperature (typically 0-5 °C).

  • Slowly add a nitrating agent, such as fuming nitric acid or potassium nitrate (1 equivalent), to the stirred solution while maintaining the low temperature. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as aqueous ammonia or sodium hydroxide, until a precipitate forms.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-nitro-1H-indole.

Causality of Experimental Choices:

  • Low Temperature: The nitration of indoles is a highly exothermic process. Maintaining a low temperature is essential to prevent over-nitration and decomposition of the starting material and product.

  • Acidic Medium: The strong acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Controlled Addition: Slow, dropwise addition of the nitrating agent ensures that the concentration of the highly reactive nitronium ion remains low, thus minimizing side reactions.

Step 2: Synthesis of tert-Butyl 5-nitro-1H-indole-1-carboxylate (N-Boc Protection)

Protection of the indole nitrogen is necessary to prevent side reactions in the subsequent bromination step and to increase the solubility of the intermediate in organic solvents. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal.

Protocol:

  • Dissolve 5-nitro-1H-indole (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain tert-butyl 5-nitro-1H-indole-1-carboxylate as a solid.

Causality of Experimental Choices:

  • Boc₂O: This reagent is a mild and efficient source of the Boc group.

  • DMAP: This nucleophilic catalyst accelerates the reaction by activating the Boc anhydride, leading to a faster and more efficient protection of the indole nitrogen.

  • Aprotic Solvent: Aprotic solvents like DCM and THF are used to dissolve the reactants and are inert under the reaction conditions.

Step 3: Synthesis of this compound

The final step is the regioselective bromination at the C3 position of the N-Boc protected 5-nitroindole. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic compounds like indoles.[3] The N-Boc group directs the electrophilic substitution to the C3 position.

Protocol:

  • Dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) in a flask protected from light.

  • Add N-bromosuccinimide (NBS, 1.0-1.1 equivalents) to the solution in one portion or in small portions.

  • Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring the reaction by TLC. The presence of a radical initiator like AIBN is generally not required for the electrophilic bromination of the indole ring itself.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine (Br⁺). It is easier to handle than liquid bromine and often leads to cleaner reactions with fewer byproducts.

  • Protection from Light: Some bromination reactions can be sensitive to light, which can initiate radical side reactions.

  • Aqueous Workup: The sodium thiosulfate wash is essential to remove any excess NBS and elemental bromine, which can interfere with the purification and stability of the product.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Boc Protection cluster_step3 Step 3: Bromination s1_start Dissolve Indole in Acid s1_reagent Add Nitrating Agent s1_start->s1_reagent s1_reaction Stir at Low Temp. s1_reagent->s1_reaction s1_workup Quench on Ice & Neutralize s1_reaction->s1_workup s1_product Filter & Dry 5-Nitroindole s1_workup->s1_product s2_start Dissolve 5-Nitroindole s2_reagent Add Boc₂O & DMAP s2_start->s2_reagent s2_reaction Stir at Room Temp. s2_reagent->s2_reaction s2_workup Concentrate & Purify s2_reaction->s2_workup s2_product Obtain N-Boc-5-nitroindole s2_workup->s2_product s3_start Dissolve N-Boc-5-nitroindole s3_reagent Add NBS s3_start->s3_reagent s3_reaction Stir at Room Temp. s3_reagent->s3_reaction s3_workup Aqueous Workup & Purify s3_reaction->s3_workup s3_product Obtain Final Product s3_workup->s3_product

Caption: A summary of the experimental workflow.

Characterization

A thorough characterization of the final product is essential to confirm its identity and purity. The following data is expected for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₃BrN₂O₄
Molecular Weight 341.16 g/mol
Appearance Expected to be a pale yellow to yellow solid
CAS Number 914349-31-8

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C2-H proton, characteristic aromatic signals for the protons on the benzene ring, and a singlet for the nine protons of the tert-butyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and bromo substituents.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for all 13 carbon atoms. The carbonyl carbon of the Boc group will appear downfield, and the carbons attached to the bromine and nitro groups will also show characteristic shifts.

Conclusion

This technical guide outlines a reliable and logical synthetic route to this compound. The described protocols are based on well-established synthetic methodologies, providing a solid foundation for researchers in the field of medicinal chemistry and drug development. The strategic functionalization of the indole core in this manner opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The detailed explanation of the rationale behind the experimental choices aims to empower scientists to not only reproduce this synthesis but also to adapt and modify it for their specific research needs.

References

  • Google Patents. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(1), 448-453. Retrieved from [Link]

  • Organic Syntheses. 1H-Indole, 3-ethyl-. Retrieved from [Link]

  • Wikipedia. N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for forging carbon-carbon bonds.[1][2][3][4][5] Its power is particularly evident in the synthesis of biaryl and heteroaryl structures, which are foundational motifs in pharmaceutical development.[2] Within this context, the indole scaffold is considered a "privileged structure," a framework frequently found in FDA-approved drugs and natural products that exhibits a vast range of pharmacological activities.[2][6][7]

This guide focuses on a highly strategic building block: tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate . Each component of this molecule is deliberately chosen to facilitate advanced synthetic strategies:

  • The Indole Core : Serves as the fundamental pharmacophore, present in essential biomolecules like serotonin and numerous therapeutic agents.[7]

  • C3-Bromine : Provides a reactive handle for palladium-catalyzed cross-coupling, allowing for the introduction of diverse aryl or heteroaryl substituents at a key position for modulating biological activity.[3][5]

  • C5-Nitro Group : This strong electron-withdrawing group significantly influences the electronic properties of the indole ring. It can act as a critical pharmacophoric element or be chemically transformed (e.g., reduced to a versatile amino group) for further diversification.[8][9][10]

  • N1-Boc Group (tert-butoxycarbonyl) : The protection of the indole nitrogen is crucial. The Boc group enhances the substrate's stability and solubility, prevents undesired side reactions such as N-arylation, and ensures that the coupling occurs selectively at the C3-position.[2][11][12][13]

These application notes provide an in-depth examination of the reaction mechanism, key experimental parameters, and a validated protocol for employing this versatile substrate in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[14][15] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole substrate. This is often the rate-limiting step and results in the formation of a square-planar Pd(II) complex.[1][14][15]

  • Transmetalation : For this step to occur, the organoboron species (an arylboronic acid) must first be activated by a base to form a more nucleophilic boronate complex. This boronate then transfers its organic group to the Pd(II) center, displacing the halide.[1][3][15][16] The choice of base is critical for the efficiency of this step.

  • Reductive Elimination : The two organic partners on the palladium complex—the indole and the newly transferred aryl group—are coupled, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][14][15]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Indole-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd R¹-Pd(II)L₂-R² (Di-organo Pd Complex) transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product sub1 R¹-X (Indole-Br) sub1->oxidative_addition sub2 R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ sub2->boronate boronate->transmetalation

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Application Notes: Causality Behind Experimental Choices

Achieving high yields and purity requires careful selection of reagents. The following notes explain the reasoning behind common choices for this specific substrate class.

  • Palladium Source : While simple salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄ are effective, modern precatalysts are often preferred. Buchwald precatalysts (e.g., XPhos Pd G2/G3) or PEPPSI-type catalysts are highly active, air-stable, and require lower catalyst loadings, making them efficient and cost-effective.[14][16] For this compound, the electron-withdrawing nitro group can make oxidative addition more facile, allowing for a broader range of effective catalysts.

  • Ligand Selection : The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich indoles, bulky, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃ accelerate the oxidative addition and reductive elimination steps.[12][17] The choice of ligand can be the single most important variable to screen when optimizing a difficult coupling.

  • Base : The base's primary role is to activate the boronic acid.[3][16]

    • Potassium Carbonate (K₂CO₃) : A common, cost-effective choice suitable for many arylboronic acids.

    • Potassium Phosphate (K₃PO₄) : A stronger base often used for less reactive or sterically hindered substrates.[17]

    • Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive base, often succeeding where others fail due to the high solubility of its boronate salts. The Boc-protecting group on the indole nitrogen is generally stable to these inorganic bases, but strong aqueous bases combined with high temperatures could lead to partial deprotection.[11]

  • Solvent System : The reaction is typically performed in anhydrous, deoxygenated solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • 1,4-Dioxane, Toluene, or DMF : Common organic solvents for Suzuki couplings.

    • Aqueous Mixtures : A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently used, as water can enhance the solubility of the base and the boronate intermediate, accelerating the reaction.[1][18] Solvents must be thoroughly degassed via sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Solids (Indole, Boronic Acid, Base, Catalyst) to a flame-dried flask. prep2 2. Evacuate & Backfill with Inert Gas (x3) prep1->prep2 react1 3. Add Degassed Solvent via Syringe prep2->react1 react2 4. Heat & Stir (80-110 °C, 2-24 h) react1->react2 react3 5. Monitor Progress (TLC / LC-MS) react2->react3 react3->react2 If incomplete work1 6. Cool to RT & Quench react3->work1 work2 7. Extract with Organic Solvent work1->work2 workup_wash 8. Wash with H₂O & Brine work2->workup_wash work3 9. Dry, Filter, & Concentrate workup_wash->work3 work4 10. Purify via Column Chromatography work3->work4

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, ~0.1 M)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, then carefully evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure tert-butyl 3-aryl-5-nitro-1H-indole-1-carboxylate product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that have proven effective for Suzuki-Miyaura couplings of related bromo-heterocyclic substrates. These serve as a valuable reference for initial reaction setup and optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802>80[19]
25-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O10015High[17]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (1-5)-K₂CO₃ (2)Dioxane/H₂O10024Good[1][20]
43-Fluorophenylboronic acidXPhos Pd G2 (1.5)-K₃PO₄ (2)Dioxane/H₂O608>90[17]

Note: Yields are representative and will vary based on the specific substrates and precise reaction conditions.

Applications in Drug Discovery & Medicinal Chemistry

The resulting 3-aryl-5-nitro-1H-indole scaffold is a valuable intermediate for drug discovery programs. The newly introduced aryl group allows for the exploration of structure-activity relationships (SAR) by probing interactions with protein binding pockets. Furthermore, the 5-nitro group is a key functional handle:

  • Direct Pharmacophore : The nitro group itself can be essential for biological activity, as seen in some antibacterial and anticancer agents.[8][9]

  • Synthetic Intermediate : The nitro group can be readily reduced to a 5-amino group. This amine provides a new vector for diversification, allowing for the attachment of different functional groups through amide bond formation, reductive amination, or other N-functionalization chemistries, vastly expanding the chemical space available for lead optimization.

Derivatives of 5-nitroindoles have been investigated for a range of therapeutic targets, including as inhibitors of bacterial efflux pumps and as binders to oncogene promoters like c-Myc G-quadruplexes.[8][9] This highlights the strategic value of this compound as a starting material for creating novel and potent bioactive molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • NROCON. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]

  • MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • Samosorn, S., et al. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. PubMed. Available from: [Link]

  • ResearchGate. Design, Synthesis, ADMET Analysis of Aryl Ethers based on 5-Nitro Indole: Their Molecular Docking Study based on TNF-α with Anti-inflammatory Activity. Available from: [Link]

  • Roy, S., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][16]-Fused Indole Heterocycles. Available from: [Link]

Sources

The Strategic Utility of tert-Butyl 3-Bromo-5-Nitro-1H-Indole-1-Carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and FDA-approved pharmaceuticals. Its inherent biological activity and synthetic versatility have cemented its status as a "privileged scaffold." Within this esteemed class of heterocycles, tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate emerges as a particularly powerful and strategically designed building block for contemporary drug discovery programs.

This guide provides an in-depth exploration of the applications of this trifunctionalized indole derivative, offering not just protocols, but also the underlying scientific rationale for its use. The strategic placement of three distinct functional groups—a bromo group at the 3-position, a nitro group at the 5-position, and a Boc-protecting group on the indole nitrogen—provides a roadmap for sequential and regioselective chemical modifications. This allows for the systematic construction of diverse molecular libraries, particularly in the pursuit of potent and selective kinase inhibitors.

Core Applications in Medicinal Chemistry: The Gateway to 3,5-Disubstituted Indole Kinase Inhibitors

The primary application of this compound lies in its role as a precursor to 3,5-disubstituted indole derivatives, a class of compounds that has demonstrated significant potential as inhibitors of various protein kinases.

Targeting the Pim Kinase Family

A notable example of the therapeutic potential of 3,5-disubstituted indoles is in the development of inhibitors for the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3] These serine/threonine kinases are implicated in the regulation of cell survival, proliferation, and apoptosis, and their overexpression is a hallmark of several hematological malignancies and solid tumors. Structure-activity relationship (SAR) studies have revealed that strategic substitutions at the 3 and 5-positions of the indole scaffold can lead to highly potent and selective pan-Pim kinase inhibitors.[1][2] The title compound provides an ideal starting point for accessing such therapeutic agents.

A Strategy for Sequential Functionalization

The inherent reactivity differences of the functional groups in this compound allow for a logical and controlled synthetic sequence. This stepwise approach is crucial for building molecular complexity and exploring the chemical space around the indole core.

G A This compound B C3 Functionalization (e.g., Suzuki or Buchwald-Hartwig) A->B Step 1 C tert-Butyl 3-Aryl/Amino-5-Nitro-1H-Indole-1-Carboxylate B->C D C5-Nitro Reduction C->D Step 2 E tert-Butyl 3-Aryl/Amino-5-Amino-1H-Indole-1-Carboxylate D->E F C5-Amino Functionalization (e.g., Amidation, Sulfonylation) E->F Step 3 (Optional) G Fully Functionalized N-Boc Indole F->G H N-Boc Deprotection G->H Step 4 I Final 3,5-Disubstituted Indole Derivative H->I

Sequential functionalization workflow.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. It is important to note that while these are robust starting points, optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at the C3-Position

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the title compound with an arylboronic acid. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl bromide, making the choice of catalyst and ligand crucial.[4][5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: For electron-deficient aryl bromides, ligands such as SPhos or XPhos in combination with a Pd₂(dba)₃ precatalyst and a phosphate base (e.g., K₃PO₄) in a toluene/water solvent system often provide superior results.

G Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln(Br) Pd0->OxAdd Oxidative Addition ArBr R-Br ArBr->OxAdd Transmetal R-Pd(II)Ln(Ar') OxAdd->Transmetal Transmetalation Base Base Base->Transmetal Boronic Ar'B(OH)2 Boronic->Transmetal RedElim R-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0

Catalytic cycle of Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at the C3-Position

This protocol outlines a general procedure for the palladium-catalyzed amination of the title compound. The choice of ligand and base is critical to achieve high yields and avoid side reactions.[7][8][9][10]

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (1.2 - 2 equivalents relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent. Stir for a few minutes to form the active catalyst complex.

  • To this mixture, add this compound, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insights: Strong, non-nucleophilic bases like sodium tert-butoxide are often effective. For base-sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ can be employed, potentially requiring higher temperatures or longer reaction times.

G Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln(Br) Pd0->OxAdd Oxidative Addition ArBr R-Br ArBr->OxAdd AmideComplex R-Pd(II)Ln(NR'2) OxAdd->AmideComplex Amine Coordination & Deprotonation Amine R'2NH Amine->OxAdd Base Base Base->OxAdd RedElim R-NR'2 AmideComplex->RedElim Reductive Elimination RedElim->Pd0

Catalytic cycle of Buchwald-Hartwig amination.
Protocol 3: Chemoselective Reduction of the C5-Nitro Group

This protocol describes the reduction of the nitro group to an amine, a crucial step for introducing further diversity. It is essential to choose a reducing agent that does not affect the bromo-substituent (if still present) or other functional groups.[11][12][13][14][15]

Materials:

  • 3-Substituted-5-nitroindole derivative

  • Reducing agent (e.g., SnCl₂·2H₂O, Fe powder, H₂ with Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate, acetic acid)

  • Acid (if using Fe, e.g., HCl, NH₄Cl)

Procedure (using SnCl₂·2H₂O):

  • Dissolve the 5-nitroindole derivative in ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents).

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 1-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate (tin salts) through a pad of celite, washing thoroughly with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the 5-aminoindole derivative, which can be purified further if necessary.

Expert Insights: Catalytic hydrogenation (H₂/Pd/C) is a clean method but may also reduce other functional groups. SnCl₂ is generally a reliable and chemoselective choice for reducing aromatic nitro groups in the presence of halogens.

Protocol 4: N-Boc Deprotection

This final step unmasks the indole nitrogen, which can be important for biological activity, as the N-H can act as a hydrogen bond donor.

Materials:

  • N-Boc protected indole derivative

  • Acid (e.g., trifluoroacetic acid (TFA), HCl in dioxane)

  • Solvent (e.g., dichloromethane (DCM), 1,4-dioxane)

Procedure (using TFA):

  • Dissolve the N-Boc protected indole in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (typically 20-50% v/v) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indole.

Data Presentation: Biological Activity of Derived Scaffolds

The true value of a building block is demonstrated by the biological activity of the molecules it helps create. The following table summarizes the inhibitory activity of representative 3,5-disubstituted indole derivatives against Pim kinases, showcasing the potential of scaffolds accessible from this compound.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
3,5-Disubstituted IndolesPim-1≤ 2[1]
3,5-Disubstituted IndolesPim-2≤ 100[1]
3,5-Disubstituted IndolesPim-3≤ 2[1]
3-(1-Aryl-1H-indol-5-yl)propanoic acidscPLA2αPotent Inhibition[16]
3-Substituted Indolin-2-onesVEGF-R220[17]
3-Substituted Indolin-2-onesFGF-R130[17]
3-Substituted Indolin-2-onesPDGF-R10[17]

Note: The IC₅₀ values are indicative of the potential of the 3,5-disubstituted indole scaffold. Specific activities for derivatives of this compound will depend on the nature of the substituents introduced.

References

Application Notes & Protocol: Sonogashira Coupling of tert-Butyl 3-Bromo-5-Nitro-1H-Indole-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This palladium- and copper-catalyzed methodology is indispensable in medicinal chemistry for the synthesis of complex molecular architectures, particularly for the derivatization of heterocyclic scaffolds like indole.[4][5][6] Alkynyl-substituted indoles are privileged motifs in numerous biologically active compounds and serve as versatile intermediates for further molecular elaboration in drug development programs.[4]

This document provides a detailed protocol and technical guidance for the Sonogashira coupling of a specific, electronically-activated substrate: tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate . The unique features of this substrate—a moderately reactive aryl bromide, a strongly electron-withdrawing nitro group at the 5-position, and a bulky Boc-protecting group at the 1-position—present specific considerations for optimizing reaction success. The nitro group at the C5 position enhances the electrophilicity of the C3 carbon, facilitating the crucial oxidative addition step of the palladium catalyst to the C-Br bond, a key rate-determining step in the catalytic cycle for aryl bromides.[7] The N-Boc group prevents potential side reactions involving the indole N-H and helps maintain substrate solubility in common organic solvents.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles, orchestrated by palladium and copper catalysts.[1][8][9] Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the indole substrate to form a Pd(II) complex.

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step deprotonates the alkyne, activating it for the next phase.[9]

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming an alkynyl-palladium(II) complex.

  • Reductive Elimination : This final step involves the cis-isomerization of the alkynyl-palladium(II) complex, followed by reductive elimination to yield the final alkynylated indole product and regenerate the active Pd(0) catalyst, thus completing the cycle.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkyne CuI Cu(I)Br Transmetalation->CuI Regenerates Cu(I) RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArBr Ar-Br ArBr->OxAdd Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkyne Base Base Alkyne H-C≡CR Alkyne->CuI Base

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of This compound with a generic terminal alkyne.

Materials & Reagents

Reagent/MaterialGrade/PurityNotes
This compound>97%The key substrate.[10]
Terminal Alkyne (e.g., Phenylacetylene)>98%Use 1.1–1.5 equivalents.
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)>98%A common, air-stable Pd(II) precatalyst.
Copper(I) Iodide (CuI)>98%Should be white or off-white. Discolored (green/brown) CuI is oxidized.
Triethylamine (Et₃N) or Diisopropylamine (DIPA)>99%Must be anhydrous. Serves as both base and often as a co-solvent.
Anhydrous Solvent (e.g., THF or DMF)AnhydrousMust be thoroughly degassed before use.
Celite® 545Filter AidFor removal of catalyst residues.
Standard Solvents for Work-up & ChromatographyACS GradeEthyl acetate, hexanes, dichloromethane, brine.
Anhydrous Sodium or Magnesium SulfateReagentFor drying organic layers.

Equipment

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles for liquid transfers

  • Septa

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Flash column chromatography setup

Step-by-Step Procedure

  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02–0.05 eq), and CuI (0.04–0.10 eq).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[8]

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) via syringe. Follow with the addition of the amine base (e.g., triethylamine, 2.0–3.0 eq). Stir the mixture for 5 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.1–1.2 eq) dropwise via syringe. A slight exotherm may be observed.

  • Reaction Execution : Stir the reaction at room temperature or heat to 40–60 °C. The optimal temperature may vary depending on the reactivity of the alkyne. Aryl bromides generally require mild heating to achieve a reasonable reaction rate.[1]

  • Monitoring : Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The product will appear as a new, typically less polar spot, and the starting indole should be consumed. The reaction is often complete within 2–12 hours.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the insoluble catalyst residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (to remove copper salts), followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 30% ethyl acetate in hexanes) to afford the pure coupled product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Add Solid Reagents (Indole, Pd Cat., CuI) A->B C 3. Establish Inert Atmosphere (Ar/N₂) B->C D 4. Add Degassed Solvent & Base C->D E 5. Add Terminal Alkyne D->E F 6. Stir at RT or Heat (Monitor by TLC) E->F G 7. Cool & Dilute (Ethyl Acetate) F->G H 8. Filter through Celite® G->H I 9. Aqueous Washes (NH₄Cl, Brine) H->I J 10. Dry & Concentrate I->J K 11. Flash Column Chromatography J->K L 12. Characterize Product (NMR, MS) K->L

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Troubleshooting and Optimization Insights

IssuePotential CauseRecommended Solution
No or Low Conversion 1. Inactive Palladium Catalyst2. Insufficient Heating3. Poor Quality Base/Solvent1. Use a fresh bottle of catalyst or a highly active pre-catalyst.2. Increase temperature to 50-70 °C. Aryl bromides are less reactive than iodides.[11]3. Use freshly distilled, anhydrous base and solvent.
Alkyne Homocoupling 1. Presence of Oxygen2. High Catalyst Loading or Temperature1. Ensure the reaction setup is rigorously degassed and maintained under a positive inert gas pressure.2. Reduce CuI loading; avoid excessive heating.[8]
Dark Reaction Color Formation of Palladium Black (Pd(0) precipitation)This indicates catalyst decomposition. Ensure proper ligand-to-metal ratio. If using a Pd(0) source like Pd(PPh₃)₄, handle it quickly to minimize air exposure.
Difficult Purification Co-elution of product with triphenylphosphine oxide or other byproducts.During work-up, a dilute HCl wash can sometimes help remove excess amine base. Optimize chromatography conditions carefully.

Optimization Notes :

  • Ligand Choice : For particularly challenging or sterically hindered substrates, switching from PdCl₂(PPh₃)₂ to a catalyst system with more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can improve reaction efficiency.[2][12]

  • Copper-Free Conditions : To completely avoid alkyne homocoupling, copper-free Sonogashira protocols can be employed.[13] These typically require a stronger base (e.g., Cs₂CO₃, TBAF) and sometimes different palladium catalysts or ligands to facilitate the deprotonation of the alkyne directly at the palladium center.[2]

  • Microwave Irradiation : For rapid optimization and synthesis, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[14][15]

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. (2025). BenchChem.
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2008). PubMed. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. [Link]

  • The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling in natural product synthesis. (2018). ResearchGate. [Link]

  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. (n.d.). ResearchGate. [Link]

  • Selected examples of ligands used in decarboxylative Sonogashira coupling. (n.d.). ResearchGate. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Royal Society of Chemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]

  • Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. (n.d.). ResearchGate. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2018). ACS Publications. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2020). ResearchGate. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

Sources

tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate: A Strategic Precursor for Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of This compound as a pivotal precursor in the synthesis of kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent transformations, and illustrate its utility in constructing complex, biologically active molecules.

Introduction: The Strategic Value of the Indole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] This has made them one of the most intensively pursued targets in modern drug discovery.[3][4][5] Within the landscape of kinase inhibitor development, the indole ring system stands out as a "privileged scaffold".[3][6][7][8] Its structural resemblance to the adenine core of ATP allows it to effectively compete for binding in the kinase ATP pocket. Many FDA-approved kinase inhibitors, such as Sunitinib and Nintedanib, feature an indole or related heterocyclic core, underscoring its therapeutic importance.[1][8]

The precursor, This compound , is a highly versatile and strategically designed building block for several key reasons:

  • The Indole Core : Serves as the fundamental pharmacophore for kinase binding.

  • C-3 Bromo Substituent : Provides a chemically reactive handle for introducing molecular diversity. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the installation of various aryl and heteroaryl groups that can form critical interactions within the ATP-binding site.[9][10][11][12]

  • C-5 Nitro Group : This electron-withdrawing group serves a dual purpose. Initially, it modulates the electronic properties of the indole ring. More importantly, it is a synthetic precursor to the 5-amino group.[13] The 5-amino functionality is a cornerstone of many kinase inhibitor designs, as it frequently acts as a key hydrogen bond donor, anchoring the molecule to the hinge region of the kinase.[14][15]

  • N-1 Boc Group : The tert-butoxycarbonyl (Boc) protecting group is robust and stable under a wide range of reaction conditions, including cross-coupling and reduction.[16] It prevents N-alkylation or other unwanted side reactions and can be cleanly removed under acidic conditions in the final stages of a synthesis to reveal the indole N-H, which can also serve as a hydrogen bond donor.[17]

This combination of features makes the title compound an ideal starting point for building libraries of potent and selective kinase inhibitors.

Synthesis and Characterization of the Precursor

The synthesis of this compound can be achieved through a logical, multi-step sequence starting from commercially available 5-nitroindole. The following protocol outlines a representative synthetic route.

Protocol 1: Synthesis of this compound

Step A: N-Boc Protection of 5-Nitroindole

  • To a stirred solution of 5-nitroindole (1.0 equiv.) in anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF) (approx. 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 5-nitro-1H-indole-1-carboxylate, which can often be used in the next step without further purification.

Step B: Regioselective Bromination at C-3

  • Dissolve the N-Boc-5-nitroindole from Step A (1.0 equiv.) in an anhydrous solvent such as THF or dichloromethane (DCM) (approx. 0.2 M) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 equiv.) in the same solvent dropwise. The choice of NBS is critical for achieving regioselectivity at the electron-rich C-3 position.[18][19]

  • Stir the reaction at -78 °C for 2-3 hours. The low temperature is crucial to prevent over-bromination or side reactions.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration and concentration, purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the title compound as a solid.

Precursor Characterization Data
PropertyValueSource
IUPAC Name This compound-
CAS Number 914349-31-8[20]
Molecular Formula C₁₃H₁₃BrN₂O₄-
Molecular Weight 341.16 g/mol -
Appearance White to pale yellow solid-

Core Applications in Kinase Inhibitor Synthesis

The true utility of this precursor is realized in its sequential, regioselective functionalization. The following sections detail the key transformations that convert this building block into a sophisticated kinase inhibitor scaffold.

Overall Synthetic Workflow

The general strategy involves functionalizing the C-3 position, reducing the C-5 nitro group to an amine, and finally removing the N-Boc protecting group. This sequence ensures that the most sensitive or reactive functionalities are introduced or unmasked at the appropriate times.

G A tert-Butyl 3-bromo- 5-nitro-1H-indole-1-carboxylate B Step 1: C-3 Functionalization (e.g., Suzuki Coupling) A->B Ar-B(OH)₂ Pd Catalyst C Step 2: C-5 Nitro Reduction B->C Reducing Agent (e.g., SnCl₂ or H₂/Pd) D Step 3: N-Boc Deprotection C->D Acid (e.g., TFA or HCl) E Final Kinase Inhibitor D->E G cluster_0 Precursor cluster_1 Suzuki Coupling cluster_2 Nitro Reduction cluster_3 Boc Deprotection A C Intermediate 1 A->C Protocol 2 Pd(PPh₃)₄, K₂CO₃ A_label tert-Butyl 3-bromo- 5-nitro-1H-indole-1-carboxylate B B->C B_label 3-Pyridylboronic Acid D Intermediate 2 C->D Protocol 3 SnCl₂·2H₂O, EtOH E Final Inhibitor D->E Protocol 4 TFA, DCM

Sources

Application Notes and Protocols for the C3-Functionalization of tert-Butyl 5-Nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C3-Functionalized 5-Nitroindoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy in drug discovery to modulate pharmacological activity. The C3 position, being the most nucleophilic site in the indole ring, is a primary target for introducing diverse substituents.[2][3] The subject of this guide, tert-butyl 5-nitro-1H-indole-1-carboxylate, is a particularly valuable building block. The 5-nitro group serves as a versatile handle for further transformations, such as reduction to an amine, which can then be elaborated into various amides, sulfonamides, or participate in cyclization reactions.[4] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, and its facile removal under acidic conditions allows for subsequent N-functionalization.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic strategies for the functionalization of the C3 position of tert-butyl 5-nitro-1H-indole-1-carboxylate. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the inherent challenges and considerations arising from the electronic nature of this substrate.

I. Electrophilic Aromatic Substitution at the C3 Position

The introduction of substituents at the C3 position of indoles is classically achieved through electrophilic aromatic substitution. However, the presence of the electron-withdrawing nitro group at the C5 position significantly deactivates the indole ring, making these reactions more challenging compared to their electron-rich counterparts. This deactivation necessitates careful optimization of reaction conditions, often requiring stronger electrophiles or harsher conditions.

A. C3-Nitration: A Validated Protocol

The direct introduction of a nitro group at the C3 position of tert-butyl 5-nitro-1H-indole-1-carboxylate has been successfully demonstrated. This transformation provides a precursor for the synthesis of various biologically active molecules.[5][6]

Mechanism of Electrophilic Nitration:

The reaction proceeds through the generation of a nitronium ion (NO₂⁺) or a related electrophilic nitrogen species, which is then attacked by the electron-rich C3 position of the indole. The resulting resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate, then loses a proton to restore aromaticity.

Experimental Protocol: C3-Nitration of tert-Butyl 5-Nitro-1H-indole-1-carboxylate [5]

Materials:

  • tert-Butyl 5-nitro-1H-indole-1-carboxylate

  • Tetramethylammonium nitrate

  • Trifluoroacetic anhydride

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of tert-butyl 5-nitro-1H-indole-1-carboxylate (1.0 equiv.) in acetonitrile (0.2 M), add tetramethylammonium nitrate (1.1 equiv.).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (2.0 equiv.) to the stirred solution.

  • Allow the reaction to stir at 0-5 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 3,5-dinitro-1H-indole-1-carboxylate.

Safety Precautions:

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrating agents are potentially explosive. Avoid high temperatures and mechanical shock.

Data Presentation: Optimization of C3-Nitration Conditions [5][7]

EntryAmmonium SaltAnhydrideSolventTemperature (°C)Yield (%)
1Tetramethylammonium nitrateTrifluoroacetic anhydrideDCM0-578
2Tetrabutylammonium nitrateTrifluoroacetic anhydrideDCM0-556
3Tetramethylammonium nitrateTrifluoroacetic anhydrideCH₃CN0-597
4Tetramethylammonium nitrateAcetic anhydrideDCM0-5NR

NR = No Reaction

Diagram: Workflow for C3-Nitration

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_indole tert-Butyl 5-nitro-1H-indole-1-carboxylate reaction Stir in CH3CN at 0-5 °C for 4h start_indole->reaction start_reagents Tetramethylammonium nitrate Trifluoroacetic anhydride start_reagents->reaction quench Quench with NaHCO3 reaction->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Silica Gel Chromatography dry->purify product tert-Butyl 3,5-dinitro-1H-indole-1-carboxylate purify->product

Caption: Workflow for the C3-nitration of the indole substrate.

B. Vilsmeier-Haack Formylation: A Proposed Protocol

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][8][9][10] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a dehydrating agent (e.g., phosphorus oxychloride, POCl₃). Due to the deactivating effect of the 5-nitro group, harsher reaction conditions (e.g., higher temperatures, longer reaction times) may be necessary compared to standard indole formylations.

Mechanism of Vilsmeier-Haack Reaction:

The reaction begins with the formation of the electrophilic Vilsmeier reagent. The indole C3 then attacks this reagent, leading to an iminium ion intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

G reagent_formation DMF + POCl3 Formation of Vilsmeier Reagent (Electrophile) electrophilic_attack Indole C3 Attack Formation of Iminium Intermediate reagent_formation->electrophilic_attack Electrophilic Attack hydrolysis Aqueous Workup Hydrolysis to Aldehyde electrophilic_attack->hydrolysis Hydrolysis product 3-Formyl-5-nitroindole Derivative hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • tert-Butyl 5-nitro-1H-indole-1-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (1.0 equiv.) in anhydrous DMF (0.5 M).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (3.0 equiv.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with saturated NaHCO₃ until pH 8-9.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl 3-formyl-5-nitro-1H-indole-1-carboxylate.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a fume hood with appropriate PPE.

  • The reaction is exothermic; maintain careful temperature control during the addition of POCl₃.

C. Mannich Reaction: A Proposed Protocol for Aminomethylation

The Mannich reaction introduces an aminomethyl group at the C3 position of indoles.[7][11] It involves the condensation of the indole with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.[11] The reaction proceeds via the formation of an electrophilic Eschenmoser's salt or a related iminium ion. The deactivation of the indole ring by the 5-nitro group may necessitate the use of pre-formed iminium salts or Lewis acid catalysis to promote the reaction.

Proposed Experimental Protocol: Mannich Reaction

Materials:

  • tert-Butyl 5-nitro-1H-indole-1-carboxylate

  • Dimethylamine (as hydrochloride salt or aqueous solution)

  • Formaldehyde (as aqueous solution, e.g., formalin)

  • Acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl 5-nitro-1H-indole-1-carboxylate (1.0 equiv.) in a mixture of ethanol and acetic acid (3:1, 0.3 M), add dimethylamine (1.5 equiv.) and formaldehyde (1.5 equiv.).

  • Heat the reaction mixture to reflux for 6-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the C3-aminomethylated product.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for C3-functionalization, particularly when electrophilic substitution is challenging. These methods typically require prior installation of a handle at the C3 position, such as a halide or a triflate. However, recent advances in C-H activation have enabled direct cross-coupling reactions.

A. Suzuki-Miyaura Coupling: A Proposed Protocol for C3-Arylation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4][12] For the C3-arylation of our substrate, a C3-halogenated precursor would be required.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_indole C3-Bromo-5-nitroindole Derivative reaction Heat in Solvent (e.g., Dioxane/Water) start_indole->reaction start_boronic Arylboronic Acid start_boronic->reaction start_catalyst Pd Catalyst & Base start_catalyst->reaction workup Aqueous Workup Extraction Chromatography reaction->workup product C3-Aryl-5-nitroindole Derivative workup->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate (requires prior synthesis)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture, 0.2 M).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

III. Concluding Remarks

The functionalization of the C3 position of tert-butyl 5-nitro-1H-indole-1-carboxylate presents both opportunities and challenges. While the electron-withdrawing nature of the 5-nitro group impedes classical electrophilic substitution reactions, it also opens avenues for diverse downstream transformations. The protocols and discussions provided herein offer a comprehensive guide for navigating the synthesis of C3-functionalized 5-nitroindoles. The validated C3-nitration serves as a reliable entry point, while the proposed methods for formylation, aminomethylation, and cross-coupling provide a solid foundation for further experimental exploration and optimization. As with any synthetic endeavor, careful reaction monitoring and purification are paramount to achieving desired outcomes.

References

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  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 26581-26586.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2007). Synthesis, 2007(18), 2843-2851.
  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (2012). Organic Letters, 14(15), 3898–3901.
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  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (1995). Indian Journal of Chemistry - Section B, 34B(7), 614-616.
  • Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (2006). Organic Letters, 8(23), 5251–5254.
  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. (2021). Molecules, 26(8), 2195.
  • C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite. (2020). Chemistry – An Asian Journal, 15(19), 3074-3078.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2007). Molecules, 12(10), 2355–2366.
  • Experimental Section Commercially available reagents were used throughout without further purification unless otherwise stated. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(40), 27869-27902.
  • Indole - Mannich Reaction And Substitution By Elimination. ChemTube3D. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • Vilsmeier–Haack reaction of indole. (2021, June 10). YouTube. Retrieved from [Link]

  • Nucleophilic Addition of Hetaryllithium Compounds to 3Nitro1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines. (2009). The Journal of Organic Chemistry, 74(1), 229–234.
  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (2020). Frontiers in Chemistry, 8, 33.
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  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved from [Link]

  • Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. (2021). Journal of the Korean Chemical Society, 65(4), 239-246.
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2011). International Journal of Organic Chemistry, 1(4), 250-256.
  • Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. (2013). Journal of the American Chemical Society, 135(4), 1549–1557.
  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. (2013). The Journal of Organic Chemistry, 78(7), 3170–3175.
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

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  • Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. (2018).
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Application Notes & Protocols: Strategic Synthesis of Novel Indole Derivatives from tert-Butyl 3-Bromo-5-Nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1] The targeted synthesis of novel indole derivatives is therefore a critical endeavor in drug discovery. This guide provides an in-depth exploration of synthetic strategies utilizing tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate, a highly versatile and strategically functionalized starting material. We will detail robust protocols for derivatization at the C-3 and C-5 positions, as well as N-deprotection, enabling access to a diverse chemical space of novel indole-based compounds. The methodologies covered include palladium-catalyzed cross-coupling reactions, nitro group reduction, and selective N-Boc deprotection, with a focus on the causal relationships behind experimental choices to ensure reproducible and scalable results.

The Strategic Advantage of the Starting Material

This compound is an ideal scaffold for combinatorial synthesis due to its orthogonal functional handles.

  • C-3 Bromine: Serves as a prime site for carbon-carbon and carbon-heteroatom bond formation through a variety of well-established palladium-catalyzed cross-coupling reactions.

  • C-5 Nitro Group: An electron-withdrawing group that can be readily reduced to a primary amine. This amine provides a key vector for further diversification through acylation, sulfonylation, and other amine-specific chemistries.[2][3]

  • N-1 tert-Butoxycarbonyl (Boc) Group: This protecting group serves a dual purpose. It enhances the stability of the indole ring towards oxidation and modulates its electronic properties.[4] Crucially, it can be removed under various conditions (acidic, basic, or thermal), often in the final step, to yield the free indole N-H, which is often important for biological activity.[5][6]

cluster_C3 C-3 Derivatives cluster_C5 C-5 Derivatives SM tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate C3 C-3 Functionalization (Cross-Coupling) SM->C3  Pd-Catalysis (Suzuki, Heck, etc.) C5 C-5 Functionalization (Nitro Reduction) SM->C5  Reduction (SnCl2, H2/Pd) N1 N-1 Deprotection (Boc Removal) C3->N1 Suzuki 3-Aryl/Vinyl Indoles Heck 3-Alkenyl Indoles Sonogashira 3-Alkynyl Indoles Buchwald 3-Amino Indoles C5->N1 Amine 5-Amino Indoles C5->Amine Amide 5-Acylamino Indoles Amine->Amide

Figure 1: Synthetic pathways from the core scaffold.

Functionalization at the C-3 Position: Palladium-Catalyzed Cross-Coupling

The C-3 bromine atom is readily displaced using palladium catalysis, offering a powerful toolkit for building molecular complexity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[7]

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the Pd(0) catalyst to the C-Br bond, (2) Transmetalation of the organic group from the boron atom to the palladium center, facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for stabilizing the palladium catalyst and accelerating the reductive elimination step.[8]

Experimental Protocol: Synthesis of tert-Butyl 3-Aryl-5-nitro-1H-indole-1-carboxylate

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Add the palladium catalyst. For general screening, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%) is a reliable choice.[9]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water is often beneficial for the transmetalation step.[8]

  • Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O8580-92
3-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075-88
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9082-94
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Heck Coupling for C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction enables the vinylation of the C-3 position by coupling with an alkene, providing access to stilbene and cinnamate-type indole derivatives.[10]

Causality Behind Choices: The choice of a phosphine ligand is crucial; sterically demanding ligands like tri(o-tolyl)phosphine or Buchwald-type ligands can improve yields, especially with challenging substrates. An inorganic base like sodium carbonate is often preferred for its compatibility and ease of removal.[11][12]

Experimental Protocol: Synthesis of tert-Butyl 3-((E)-2-phenylvinyl)-5-nitro-1H-indole-1-carboxylate

  • In a pressure vessel, combine this compound (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂) (5 mol%), and a suitable ligand such as tri(o-tolyl)phosphine (10 mol%).

  • Add a base, such as triethylamine (TEA) or sodium carbonate (Na₂CO₃) (2.0 equiv.).

  • Add a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN).

  • Seal the vessel and heat to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to yield the desired product.

Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling is the premier method for installing an alkyne moiety at the C-3 position.[13] This reaction is distinguished by its use of a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[14]

Mechanism Insight: The palladium cycle is similar to other cross-couplings, but the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[15] An amine base is required both to deprotonate the terminal alkyne and to serve as a solvent.[15]

Experimental Protocol: Synthesis of tert-Butyl 5-nitro-3-(phenylethynyl)-1H-indole-1-carboxylate

  • To a Schlenk flask, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (2-3 mol%), and copper(I) iodide (CuI) (4-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon).

  • Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Add the terminal alkyne (e.g., phenylacetylene) (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

For direct C-N bond formation, the Buchwald-Hartwig amination is the method of choice, coupling the aryl bromide with a primary or secondary amine.[16][17]

Causality Behind Choices: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BINAP) are essential for promoting the reductive elimination step, which is often rate-limiting.[18] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine or the intermediate palladium-amine complex.[19][20]

Experimental Protocol: Synthesis of tert-Butyl 3-(diethylamino)-5-nitro-1H-indole-1-carboxylate

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), a suitable ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, XPhos) (4-5 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Add the amine (e.g., diethylamine) (1.2 equiv.).

  • Seal the vial and heat the mixture at 80-110 °C with stirring for 12-24 hours.

  • Cool to room temperature, quench carefully with water, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

cluster_workflow General Cross-Coupling Workflow Start 1. Combine Reactants (Indole, Coupling Partner, Base, Catalyst/Ligand) Inert 2. Establish Inert Atmosphere (Ar or N2) Start->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat Reaction (Monitor by TLC/LCMS) Solvent->Heat Workup 5. Aqueous Workup & Extraction Heat->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Product Purify->Product Start N-Boc Protected Indole Derivative Decision Are other acid-labile groups present (e.g., t-butyl esters)? Start->Decision Thermal Method 3: Thermal (Microwave, TFE) Start->Thermal Alternative/ Rapid Method TFA Method 1: Acidic (TFA in DCM) Decision->TFA No NaOMe Method 2: Basic (NaOMe in MeOH) Decision->NaOMe Yes Product Deprotected Indole TFA->Product NaOMe->Product Thermal->Product

Sources

application in the synthesis of pharmacologically active compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Modern Synthetic Methodologies in Pharmacological Research

Introduction

The synthesis of pharmacologically active compounds is the bedrock of modern drug discovery. The ability to efficiently and selectively construct complex molecular architectures allows researchers to probe biological systems, optimize lead compounds, and ultimately develop new therapeutics. In recent years, the paradigm of organic synthesis has shifted from classical, often lengthy and harsh methodologies towards more elegant, atom-economical, and powerful strategies. This guide delves into three transformative pillars of modern synthetic chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry," Palladium-Catalyzed C-H Activation, and Photoredox Catalysis. These methodologies have revolutionized how medicinal chemists approach the synthesis of novel drugs, enabling rapid diversification of molecular scaffolds and the construction of previously inaccessible structures under mild conditions.

As a senior application scientist, this document is designed to provide researchers, scientists, and drug development professionals with not only detailed, field-proven protocols but also the critical mechanistic insights and strategic considerations behind their application.

The Power of Simplicity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a concept introduced by K.B. Sharpless.[1][2] This reaction is celebrated for its exceptional reliability, high efficiency, stereospecificity, and broad applicability under mild, often aqueous, conditions.[1][3] It facilitates the formation of a highly stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide. This transformation has become an indispensable tool in drug discovery, particularly for creating bioconjugates, such as antibody-drug conjugates (ADCs), and for assembling complex molecular architectures from smaller, modular building blocks.[4][5][6]

Core Mechanism: A Dinuclear Copper Pathway

The remarkable rate acceleration of the CuAAC reaction (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) is achieved through the action of a copper(I) catalyst.[7] While early proposals considered a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper intermediate as the kinetically favored pathway.[2][8] This mechanism better explains the reaction's high fidelity and rate.

The catalytic cycle proceeds as follows:

  • Acetylide Formation: Two copper(I) centers coordinate with the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating deprotonation to form a dinuclear copper-acetylide intermediate.[8]

  • Azide Coordination: The azide substrate then coordinates to one of the copper centers.

  • Cycloaddition: The coordinated azide undergoes a cycloaddition with the activated alkyne. This is the key bond-forming step, proceeding through a polar, stepwise mechanism to form a six-membered copper-containing ring intermediate.[]

  • Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, collapses to release the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.

CuAAC_Mechanism sub Alkyne + Azide int1 Dinuclear Cu(I)-Acetylide sub->int1 Coordination & Deprotonation cat 2 Cu(I) cat->int1 int2 Azide Coordinated Complex int1->int2 + Azide int3 Six-membered Metallacycle int2->int3 Cycloaddition prod 1,4-Triazole Product int3->prod Rearrangement & Protonolysis prod->cat Catalyst Regeneration

Catalytic cycle of the dinuclear CuAAC mechanism.
Application Notes: Synthesis of Anticancer Agents

The triazole ring formed via CuAAC is not merely a linker; it is a stable, aromatic, and polar scaffold that can act as a bioisostere for amide bonds and engage in hydrogen bonding and dipole interactions with biological targets.[10] This has made CuAAC a powerful tool for synthesizing novel anticancer agents.[10][11] Researchers have successfully used this reaction to create libraries of compounds targeting various mechanisms of cancer, including topoisomerase II inhibitors, protein tyrosine kinase inhibitors, and antimicrotubule agents.[10][11]

For example, Li et al. designed potent Bcr-Abl inhibitors, used in treating chronic myeloid leukemia, by employing a 1,2,3-triazole as a linker. The most potent compound demonstrated nanomolar inhibitory activity against both wild-type and mutant forms of the Bcr-Abl kinase.[10]

Drug Target ClassExample Scaffold ModificationResultReference
Antimicrotubule Agents Replacement of lactone ring in Podophyllotoxin with a 1,5-disubstituted triazole.Retained antitubulin activity with lower cytotoxicity.Imperio et al. (2007)[10]
Bcr-Abl Kinase Inhibitors Use of a 1,2,3-triazole as a linker between heterocyclic "head" and methylphenyl "middle".Potent inhibition of Bcr-AblWT (IC50 = 0.60 nM) and Bcr-AblT315I (IC50 = 1.12 nM).Li et al. (2012)[10]
HDAC Inhibitors Synthesis of triazole-containing hydroxamic acids.Identification of potent inhibitors of histone deacetylase.N/A
Experimental Protocol: General Synthesis of a 1,4-Disubstituted-1,2,3-triazole

This protocol provides a general method for the CuAAC reaction for small molecule synthesis. The active Cu(I) catalyst is generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (sodium ascorbate).[1][7]

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Azide (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: Typically a 1:1 mixture of t-butanol and water, or DMF, DMSO.

Procedure:

  • Reagent Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equiv) and the azide (1.1 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (e.g., 2 mol%). The solution may turn a faint blue.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 10 mol%). The reaction is often accompanied by a color change to yellow or orange, indicative of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[1]

Precision Engineering: Palladium-Catalyzed C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis.[12] Palladium-catalyzed C-H activation has emerged as a particularly powerful tool, allowing chemists to bypass traditional, multi-step sequences involving pre-functionalized starting materials.[13][14] This approach offers high atom and step economy and is especially valuable for the late-stage functionalization of complex drug candidates, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[12][15]

The key to achieving site selectivity in a molecule with numerous C-H bonds often lies in the use of a directing group.[13][16] This functional group, inherent to the substrate, coordinates to the palladium catalyst, positioning it in close proximity to a specific C-H bond and facilitating its selective cleavage.

Core Mechanism: Chelation-Assisted C-H Activation

While several mechanistic pathways exist, a common cycle for chelation-assisted C-H functionalization involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle.[17][18] A representative Pd(II)/Pd(IV) cycle for an arylation reaction is outlined below:

  • Coordination & C-H Activation: The substrate's directing group (DG) coordinates to the Pd(II) catalyst. This is followed by the rate-determining C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway, forming a stable five- or six-membered cyclopalladated intermediate (a palladacycle).[13][17]

  • Oxidative Addition: The coupling partner (e.g., an organohalide or an organometallic reagent) undergoes oxidative addition to the palladacycle, oxidizing the metal center from Pd(II) to a high-valent Pd(IV) species.

  • Reductive Elimination: The two organic fragments on the Pd(IV) center couple via C-C bond-forming reductive elimination. This step releases the desired functionalized product.

  • Catalyst Regeneration: The resulting Pd(II) species is regenerated, ready to enter the next catalytic cycle. An oxidant is often required to facilitate this process, especially in Pd(II)/Pd(0) cycles.

CH_Activation_Mechanism pd2_start Pd(II) Catalyst palladacycle Cyclopalladated Intermediate [Pd(II)] pd2_start->palladacycle Coordination & C-H Activation substrate Substrate (Ar-H) substrate->palladacycle pd4_intermediate Pd(IV) Intermediate palladacycle->pd4_intermediate Oxidative Addition coupling_partner Coupling Partner (e.g., R-X) coupling_partner->pd4_intermediate product Functionalized Product (Ar-R) pd4_intermediate->product Reductive Elimination product->pd2_start Catalyst Regeneration

General catalytic cycle for Pd(II)/Pd(IV) C-H activation.
Application Notes: Rapid Lead Optimization

In drug discovery, the ability to quickly synthesize a wide range of derivatives of a hit compound is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. C-H activation is ideally suited for this task. For instance, if a lead compound contains a directing group like a pyridine or an amide, chemists can directly functionalize the ortho C-H bonds with various aryl, alkyl, or heteroatom groups without redesigning the entire synthesis from scratch. This has been widely applied in the synthesis of functionalized N-heteroarenes, which are prevalent scaffolds in medicinal chemistry.[19][20]

Directing GroupC-H FunctionalizationPharmacological Relevance
Pyridine ortho-Arylation, ortho-AlkylationCore structure in many drugs; allows for modification of steric and electronic properties.[13]
Amide ortho-Acetoxylation, ortho-HalogenationAmides are common in drug molecules; functionalization can tune solubility and metabolic stability.[17]
Carboxylic Acid ortho-Iodination, ortho-BrominationProvides a handle for further cross-coupling reactions.[17]
Oxime Ethers ortho-OxygenationAccess to phenols and aryl ethers, important pharmacophores.[17]
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine

This protocol describes a representative chelation-assisted C-H arylation reaction.

Materials:

  • 2-Phenylpyridine (1.0 equiv)

  • Aryl Halide (e.g., 4-iodotoluene) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Anhydrous 1,4-Dioxane or DMF

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv). The tube is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 2-phenylpyridine (1.0 equiv), the aryl halide (1.5 equiv), and pivalic acid (30 mol%). Finally, add the anhydrous solvent via syringe.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ortho-arylated product.

Harnessing Light: Photoredox Catalysis in Synthesis

Photoredox catalysis has recently emerged as a powerful paradigm in organic chemistry, using visible light to drive chemical reactions under exceptionally mild conditions.[21][22] This technology utilizes a photocatalyst (typically a transition-metal complex or an organic dye) that, upon absorbing light, can engage in single-electron transfer (SET) with organic substrates.[21][23] This process generates highly reactive radical intermediates that can participate in unique bond-forming events, often inaccessible through traditional thermal methods.[22] For medicinal chemistry, this offers sustainable and innovative pathways for C-C and C-heteroatom bond formation and late-stage functionalization of complex molecules.[24][25][26]

Core Mechanism: Oxidative and Reductive Quenching Cycles

The process begins with the photocatalyst (PC) absorbing a photon of visible light, promoting it to an electronically excited state (*PC). This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to mediate electron transfer.[22]

  • Reductive Quenching Cycle: The excited catalyst (*PC) accepts an electron from an electron-rich substrate (a donor, D), generating a radical cation (D•+) and the reduced form of the catalyst (PC•-). The reduced catalyst can then donate an electron to an acceptor (A), forming a radical anion (A•-) and regenerating the ground-state catalyst (PC).

  • Oxidative Quenching Cycle: The excited catalyst (*PC) donates an electron to an electron-deficient substrate (an acceptor, A), generating a radical anion (A•-) and the oxidized form of the catalyst (PC•+). The oxidized catalyst then accepts an electron from a donor (D), forming a radical cation (D•+) and regenerating the ground-state catalyst (PC).

These generated radical intermediates (D•+ or A•-) then proceed to form the final product.

Photoredox_Cycles PC PC PC_star *PC PC->PC_star PC_red PC•- PC_star->PC_red SET PC_ox PC•+ PC_star->PC_ox SET sub_D_rad D•+ sub_A Acceptor (A) PC_star->sub_A sub_A_rad A•- PC_red->PC SET PC_ox->PC SET sub_D Donor (D) sub_D->PC_star sub_D->PC_ox sub_A->PC_red

General mechanism of photoredox catalysis.
Application Notes: Accessing Novel Chemical Space

Photoredox catalysis enables transformations that are challenging for traditional methods, such as C(sp³)–C(sp³) cross-couplings and the direct functionalization of saturated heterocycles.[25] This opens up new avenues for drug design. A powerful strategy is the combination of photoredox catalysis with another catalytic cycle, such as organocatalysis, in a "dual catalysis" system.[23] This approach merges the radical-generating ability of the photocatalyst with the stereocontrol offered by a chiral organocatalyst to achieve highly enantioselective transformations.[27]

Photocatalyst TypeCommon ExamplesKey Features
Ruthenium Complexes [Ru(bpy)₃]²⁺Well-studied, stable, moderate redox potentials.[27]
Iridium Complexes Ir(ppy)₃, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Tunable redox potentials via ligand modification, highly efficient.[23]
Organic Dyes Eosin Y, Methylene Blue, Acridinium saltsMetal-free, inexpensive, environmentally benign.[28][29]
Experimental Protocol: Dual Photoredox/Organocatalytic α-Alkylation of an Aldehyde

This protocol is a representative example of a dual catalysis system, adapted from methodologies developed by MacMillan and others.[23][27]

Materials:

  • Aldehyde (e.g., hexanal) (1.5 equiv)

  • Activated Alkyl Halide (e.g., ethyl bromodifluoroacetate) (1.0 equiv)

  • Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (0.5-1 mol%)

  • Chiral Amine Organocatalyst (e.g., a MacMillan catalyst) (10-20 mol%)

  • Base (e.g., 2,6-Lutidine) (2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile

  • Light Source: Blue LED strip (450 nm)

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the photocatalyst (1 mol%), the chiral amine organocatalyst (20 mol%), and the alkyl halide (1.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the aldehyde (1.5 equiv) and 2,6-lutidine (2.0 equiv) via syringe.

  • Irradiation: Place the vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

  • Reaction Monitoring: Stir under irradiation for 24-48 hours. The reaction progress can be monitored by ¹H NMR or GC-MS analysis of an aliquot.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched α-alkylated aldehyde. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

References

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers. Benchchem.
  • mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). Benchchem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation. BOC Sciences.
  • Photoredox Catalysis for Sustainable Chemical Synthesis/Medicinal Chemistry. MDPI.
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH).
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. (2022).
  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. (2024).
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health (NIH).
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. (2024).
  • Click chemistry: A novel tool in pharmaceutical research. Allied Academies.
  • (PDF) Photoredox Catalysis in Organic Chemistry: Mechanistic Insights and Green Applications. ResearchGate. (2025).
  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. National Center for Biotechnology Information.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm. (2022).
  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2). ACS Publications.
  • Photoredox catalysis.
  • Photoredox catalysis. Wikipedia.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
  • Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT.
  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. (2018).
  • Photoredox Catalysis in Organic Chemistry. National Institutes of Health (NIH).
  • Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes. Chemical Communications (RSC Publishing).
  • New copper-catalyzed C-H activation strategy. ScienceDaily. (2024).
  • Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation. Semantic Scholar. (2013).
  • The application of click chemistry in the synthesis of agents with anticancer activity. National Center for Biotechnology Information. (2015).
  • The application of click chemistry in the synthesis of agents with anticancer activity. (2025).
  • Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. National Institutes of Health (NIH).
  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.
  • Recent trends in click chemistry as a promising technology for virus-related research. National Center for Biotechnology Information.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.
  • Application of Click Chemistry in the Development of Peptide Based HIV Fusion Inhibitors. NSUWorks. (2018).
  • Recent Advances in C–H Functionalization. Request PDF. ResearchGate.
  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. (2016).
  • Synthesis of camphecene derivatives using click chemistry methodology and study of their antiviral activity. PubMed. (2017).
  • Recent trends in click chemistry as a promising technology for virus-related research.
  • Sustainable Chemistry Method Unlocks Potent New Anti-Cancer Drug Synthesis.
  • The Use of Click Chemistry in Drug Development Applications. ResearchGate.
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate.
  • Recent applications of click chemistry in drug discovery. ResearchGate. (2019).
  • Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (2023).
  • Continuous Flow Synthesis of Anticancer Drugs. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping you to improve yield, purity, and overall success. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and extensive field experience.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and direct synthetic route involves the electrophilic bromination of tert-butyl 5-nitro-1H-indole-1-carboxylate using N-bromosuccinimide (NBS). An alternative, though less common, route is the nitration of tert-butyl 3-bromo-1H-indole-1-carboxylate. Both pathways, while effective, present unique challenges that can impact the final yield and purity of the desired product. This guide will focus primarily on troubleshooting the more prevalent NBS bromination route, while also addressing potential issues in the alternative nitration pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.

Issue 1: Low to No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I have only recovered the starting material, tert-butyl 5-nitro-1H-indole-1-carboxylate. What are the likely causes and how can I rectify this?

Answer:

Low or no product formation is a common frustration, often stemming from issues with reagents, reaction conditions, or the inherent reactivity of the substrate.

Potential Causes & Solutions:

  • Inactive N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to moisture or light. Degraded NBS will appear yellowish or brownish instead of a pure white crystalline solid.

    • Solution: Always use freshly opened or purified NBS. To purify, NBS can be recrystallized from water. Ensure it is thoroughly dried before use.[1] The quality of your NBS is paramount for a successful reaction.

  • Insufficient Reaction Temperature: While high temperatures can lead to side products, the reaction may not proceed at all if the temperature is too low.

    • Solution: The bromination of activated aromatic rings with NBS is often carried out at or below room temperature.[2] If you are running the reaction at 0°C or below and seeing no conversion, consider allowing the reaction to slowly warm to room temperature and monitor closely by Thin Layer Chromatography (TLC).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction's success.

    • Solution: Acetonitrile or dichloromethane (DCM) are commonly used solvents for this type of bromination. Tetrahydrofuran (THF) can also be a suitable choice. Avoid using highly polar, protic solvents unless specified in a validated protocol, as they can react with NBS.

  • Poor Quality Starting Material: Impurities in the starting tert-butyl 5-nitro-1H-indole-1-carboxylate can inhibit the reaction.

    • Solution: Ensure your starting material is pure by checking its melting point and obtaining an NMR spectrum. If necessary, purify it by column chromatography or recrystallization before proceeding.

Issue 2: Formation of Multiple Products, Including Di-brominated Species

Question: My TLC and NMR analysis show the presence of my desired mono-brominated product, but also significant amounts of what appears to be a di-brominated side product and other impurities. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products, particularly di-brominated species, is a frequent challenge in the bromination of electron-rich aromatic systems like indoles.

Potential Causes & Solutions:

  • Excess of NBS: Using more than one equivalent of NBS will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS. It is often better to have a small amount of unreacted starting material, which can be easily separated, than to contend with di-brominated impurities.

  • Reaction Temperature is Too High: Higher temperatures increase the reaction rate but can decrease selectivity, leading to the formation of multiple products.

    • Solution: Maintain a low temperature, typically between 0°C and room temperature. Adding the NBS portion-wise at a low temperature can help to control the reaction's exotherm and improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination.

    • Solution: While polar solvents like DMF can be used for bromination of some aromatics, for indoles, less polar solvents like DCM or chloroform can sometimes offer better selectivity by modulating the reactivity of the NBS.[3]

Issue 3: Difficulty in Purifying the Final Product

Question: I have a mixture of my product, starting material, and succinimide. I'm finding it difficult to isolate the pure this compound. What is the best purification strategy?

Answer:

Effective purification is crucial for obtaining the desired product in high purity. A combination of a proper work-up and chromatographic separation is usually necessary.

Work-up Procedure to Remove Succinimide:

The primary byproduct of the reaction is succinimide, which has some water solubility.

  • After the reaction is complete (as monitored by TLC), quench the reaction mixture.

  • Dilute the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water, and finally a brine solution.[3] This aqueous wash will help to remove the majority of the succinimide.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification by Flash Column Chromatography:

After the initial work-up, the crude product will likely be a mixture of the desired product and unreacted starting material.

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The product, being more polar than the starting material, will elute later.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

CompoundTypical Rf Value (20% EtOAc in Hexanes)
tert-Butyl 5-nitro-1H-indole-1-carboxylate (Starting Material)~0.5 - 0.6
This compound (Product)~0.3 - 0.4
Succinimide (Byproduct)Baseline (water-soluble)

Note: Rf values are approximate and can vary based on the exact TLC plate and solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of functionalization? Should I brominate first and then nitrate, or vice versa?

A1: The more common and generally higher-yielding approach is to start with the nitrated indole and then perform the bromination. The nitro group is deactivating, which can help to control the reactivity of the indole ring during bromination and potentially reduce the formation of poly-brominated side products. Nitration of tert-butyl 3-bromo-1H-indole-1-carboxylate is a viable alternative, but nitration reactions can be harsh and may lead to side reactions or degradation of the starting material. A non-acidic nitration protocol using tetramethylammonium nitrate and trifluoroacetic anhydride has been reported for N-Boc indoles and could be a milder alternative.[4][5]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes). Spot the reaction mixture alongside the starting material. The product will be a new, more polar spot with a lower Rf value than the starting material. The disappearance of the starting material spot indicates the completion of the reaction. It is important to note that NBS itself is not typically visible on a TLC plate under UV light.[6]

Q3: Can I use other brominating agents besides NBS?

A3: Yes, other brominating agents can be used, although NBS is the most common for this transformation due to its ease of handling and selectivity. Alternatives include:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid, manageable source of electrophilic bromine.

  • Pyridinium bromide perbromide: A milder brominating agent.

  • Molecular Bromine (Br₂): While highly effective, it is a hazardous and corrosive liquid that is more difficult to handle and can lead to over-bromination if not used with extreme care.

Q4: I am concerned about the stability of the Boc protecting group during the reaction. Is it labile?

A4: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral to slightly acidic conditions of an NBS bromination. However, it is sensitive to strong acids. If you are considering the alternative route of nitrating tert-butyl 3-bromo-1H-indole-1-carboxylate with strong acids like nitric acid, there is a risk of Boc group cleavage.[7] In such cases, a milder, non-acidic nitration method would be preferable.

Experimental Protocols

Protocol 1: Synthesis of this compound via NBS Bromination

This protocol is a generalized procedure based on standard practices for the bromination of indoles.

Materials:

  • tert-Butyl 5-nitro-1H-indole-1-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction.

  • Dilute the mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow

General Synthesis and Troubleshooting Workflow

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points Start Start: tert-Butyl 5-nitro-1H-indole-1-carboxylate Reaction Bromination: - NBS (1.05 eq) - Acetonitrile - 0°C to RT Start->Reaction Workup Aqueous Work-up: - DCM - NaHCO₃ wash - Brine wash Reaction->Workup LowYield Problem: Low Yield - Inactive NBS - Low Temperature - Impure Starting Material Reaction->LowYield Check SideProducts Problem: Side Products (e.g., Di-bromination) - Excess NBS - High Temperature Reaction->SideProducts Check Purification Purification: - Flash Column Chromatography (Silica gel, Hexanes/EtOAc) Workup->Purification PurificationIssues Problem: Purification Difficulty - Succinimide Contamination Workup->PurificationIssues Check Product Product: This compound Purification->Product

Caption: A flowchart of the synthesis and key troubleshooting checkpoints.

References

  • Organic Syntheses Procedure. 1H-Indole, 3-ethyl. [Link]

  • How to do workup after doing bromination with NBS? ResearchGate. [Link]

  • 1H-Indole, 3-ethyl - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH. [Link]

  • Experimental Section Commercially available reagents were used throughout without further purification unless otherwise stated. University of Canterbury. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]

  • C−H Mono‐Nitration of Indolines using tert‐Butyl Nitrite | Request PDF. ResearchGate. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • How to know when to stop reaction, benzylic bromination using AIBN. Reddit. [Link]

  • NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar. [Link]

  • Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. ChemRxiv. [Link]

  • I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? ResearchGate. [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. NIH. [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. HETEROCYCLES. [Link]

  • NBS: Reaction and Practice. YouTube. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. [Link]

  • Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. ResearchGate. [Link]

  • Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. The Royal Society of Chemistry. [Link]

  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1). PubMed. [Link]

  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PMC - PubMed Central. [Link]

  • NBS on TLC. Reddit. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS? ResearchGate. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Maze

Welcome to the technical support guide for tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate. This molecule is a valuable intermediate in medicinal chemistry and drug development, often serving as a linchpin in the synthesis of more complex bioactive scaffolds. However, its purification is frequently a bottleneck for researchers. The combination of an electron-withdrawing nitro group, a labile N-Boc protecting group, and a reactive bromo-indole core presents a unique set of challenges.

This guide is structured to provide direct, actionable solutions to the common problems encountered during the purification of this compound. We will move from frequently asked questions to in-depth troubleshooting, detailed protocols, and the underlying chemical principles governing these procedures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this specific indole derivative?

The main difficulties stem from three sources:

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[1][2] Standard silica gel for chromatography is inherently acidic and can catalyze the cleavage of the Boc group, leading to the formation of 3-bromo-5-nitro-1H-indole and other downstream byproducts.

  • Thermal and Light Sensitivity: Many substituted indoles, particularly halogenated ones, can be unstable at elevated temperatures or upon prolonged exposure to light.[3] This can lead to decomposition during solvent evaporation or even during long chromatographic runs.

  • Co-eluting Impurities: The synthesis of the target compound can generate regioisomers (e.g., bromination at other positions) or carry over unreacted starting material (tert-butyl 5-nitro-1H-indole-1-carboxylate), which may have very similar polarities, making chromatographic separation difficult.

Q2: What is the most common impurity I should watch out for?

The most prevalent process-related impurity is the de-protected analog, 3-bromo-5-nitro-1H-indole . Its presence, often indicated by a more polar spot on a TLC plate that may streak, is a tell-tale sign that the purification conditions are too harsh (i.e., too acidic).

Q3: Is standard flash column chromatography on silica gel a viable option?

Yes, but with critical modifications. Using silica gel directly from the manufacturer's container is highly likely to cause significant product degradation. The silica must be "deactivated" or "neutralized" by pre-treating it with a basic modifier like triethylamine. This simple step is often the key to a successful purification.

Q4: Are there non-chromatographic methods for purification?

Recrystallization can be an excellent alternative, especially for removing less polar impurities or for final polishing of the product to high purity. However, its success is highly dependent on finding a suitable solvent system and may not be effective at removing impurities with very similar structures and solubilities.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical path to resolving the underlying issue.

Issue 1: Product Disappears or Yield is Very Low After Column Chromatography
  • Symptom: You observe a strong product spot on the crude TLC, but after running a flash column, the collected fractions show little to no product, and a new, more polar spot may be visible at the baseline.

  • Root Cause Analysis: This is the classic sign of on-column decomposition. The acidic surface of the silica gel is likely cleaving the Boc protecting group. The resulting free indole is more polar and either streaks down the column or binds irreversibly.[4]

  • Solutions:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine (v/v). Let it stand for 30 minutes before packing. This neutralizes the acidic silanol groups.

    • Buffer the Mobile Phase: Add 0.5-1% triethylamine to your entire mobile phase. This continuously bathes the column in a basic environment, preventing acid-catalyzed degradation throughout the run.

    • Use an Alternative Stationary Phase: If decomposition persists, consider switching to a less acidic medium like neutral alumina or Florisil.[4] Note that elution patterns will change, so you must re-screen TLC on these materials first.

Issue 2: Product Co-elutes with an Impurity
  • Symptom: TLC analysis of the column fractions shows your product spot overlapping with another spot of very similar Rf.

  • Root Cause Analysis: The impurity (e.g., starting material, a regioisomer) has a polarity that is too close to your product's polarity for the chosen solvent system to resolve.

  • Solutions:

    • Optimize the Solvent System:

      • Decrease Polarity: If the Rf is high (>0.4), reduce the concentration of the polar solvent (e.g., ethyl acetate). This will increase the interaction with the silica and improve separation.

      • Change Solvent Selectivity: Replace ethyl acetate with a different solvent of similar polarity but different chemical nature. For example, a mixture of hexanes and dichloromethane (DCM) or hexanes and methyl tert-butyl ether (MTBE) can alter the elution order.

    • Employ High-Performance Liquid Chromatography (HPLC): For very challenging separations, reversed-phase HPLC is the method of choice.[5][6] The high resolving power of an HPLC column can often separate impurities that are inseparable by flash chromatography. A typical starting point would be a C18 column with a water/acetonitrile gradient.

Issue 3: Product Crystallizes or Crashes Out on the Column
  • Symptom: The flow rate of the column slows dramatically, or you can physically see precipitate forming at the top of the column as you load your sample.[7]

  • Root Cause Analysis: The compound has poor solubility in the mobile phase. This is common when a sample is dissolved in a strong solvent (like DCM or acetone) for loading but the running eluent is very non-polar (like 99:1 Hexane:EtOAc).

  • Solutions:

    • Use a "Dry Loading" Technique: Pre-adsorb your crude material onto a small amount of silica gel. First, dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add 2-3 times the mass of silica gel and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This introduces the compound in a solid state, from which it can be eluted gradually by the mobile phase.

    • Adjust the Starting Eluent: Ensure your initial mobile phase has sufficient polarity to keep the compound soluble.

Part 3: Experimental Protocols & Workflows

Protocol 1: Purification by Neutralized Flash Column Chromatography

This protocol is the recommended first-line approach for purifying multi-gram quantities of the target compound.

  • Preparation of Neutralized Eluent: Prepare your mobile phase (e.g., a 95:5 mixture of Hexanes:Ethyl Acetate). Add triethylamine to a final concentration of 1% (v/v). Mix thoroughly.

  • Slurry Preparation: In a beaker, add your calculated amount of silica gel. Add the neutralized eluent until a pourable slurry is formed. Stir gently for 15-20 minutes.

  • Column Packing: Pack your column with the neutralized silica slurry as you normally would.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or toluene. Load the solution directly onto the top of the column bed.

  • Elution: Begin elution with the neutralized mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the pure fractions and evaporate the solvent under reduced pressure at a moderate temperature (<40 °C).

Workflow Visualization: Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Strategy Purification Strategy Decision Tree start Crude Product Analysis (TLC/LCMS) check_purity Is the major spot >90% pure with minor, well-separated impurities? start->check_purity check_solubility Can a suitable recrystallization solvent system be found? check_purity->check_solubility Yes check_separation Are impurities well-separated on neutralized TLC? check_purity->check_separation No recrystallize Proceed with Recrystallization check_solubility->recrystallize Yes check_solubility->check_separation No final_product Pure Product recrystallize->final_product chromatography Proceed with Neutralized Flash Chromatography chromatography->final_product check_separation->chromatography Yes hplc Consider Preparative HPLC check_separation->hplc No hplc->final_product

Caption: A decision tree to guide the choice of purification method.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

Use this method to accurately determine the purity of your final product or to analyze fractions.[6][8]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in acetonitrile.

Part 4: Mechanistic Insights

Understanding the "why" is critical for effective troubleshooting. The primary degradation pathway during purification is the acid-catalyzed removal of the Boc group.

Mechanism of On-Column Degradation

Degradation_Mechanism Acid-Catalyzed Deprotection on Silica Surface indole This compound (Target Compound) protonation Protonation of Carbonyl Oxygen indole->protonation + H⁺ (from Silica) silica Silica Gel Surface (Si-OH, Acidic Proton Source) cleavage Cleavage of tert-Butyl-Oxygen Bond protonation->cleavage carbocation tert-Butyl Cation (Stable) cleavage->carbocation Forms carbamic_acid Carbamic Acid Intermediate (Unstable) cleavage->carbamic_acid Forms decarboxylation Spontaneous Decarboxylation carbamic_acid->decarboxylation co2 CO₂ decarboxylation->co2 Releases product 3-bromo-5-nitro-1H-indole (Degradation Product) decarboxylation->product Yields

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides advanced troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate . Designed for researchers in medicinal chemistry and drug development, this document addresses common challenges and offers field-proven solutions based on mechanistic principles.

Substrate Analysis: Understanding the Reactivity Profile

Before troubleshooting, it is critical to understand the unique electronic and steric characteristics of this compound. Its reactivity is governed by three key features:

  • The 5-Nitro Group: As a potent electron-withdrawing group (EWG), the nitro moiety significantly deactivates the C3-Br bond toward oxidative addition, the rate-limiting step in many palladium catalytic cycles.[1] This is the primary reason for sluggish reactions.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers stability and improves solubility. However, it is sensitive to both strongly acidic and certain basic conditions, as well as high temperatures, creating a risk of premature deprotection.[2][3][4]

  • The Indole Core: The indole nucleus itself can be susceptible to degradation under harsh conditions, although the electron-deficient nature imparted by the nitro group mitigates its susceptibility to oxidation.[5]

sub tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate nitro 5-Nitro Group (Strong EWG) sub->nitro boc N-Boc Group (Bulky, Labile) sub->boc bromo C3-Bromo Bond (Coupling Site) sub->bromo challenge1 Slow Oxidative Addition nitro->challenge1 Deactivates Ring challenge2 Risk of Deprotection boc->challenge2 Temp/Base Sensitivity challenge3 Steric Hindrance boc->challenge3 Near Coupling Site bromo->challenge1

Figure 1. Key structural features and their associated challenges.

General Troubleshooting & FAQs

This section addresses common issues applicable across various cross-coupling platforms.

Q1: My reaction is extremely sluggish with minimal product formation. What is the most likely cause?

A1: The primary culprit is the electron-deficient nature of the aryl bromide, which slows the initial oxidative addition step to the Pd(0) catalyst.[1][6] Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Expert Recommendation: Switch to a more electron-rich and sterically hindered catalyst system. Bulky biarylphosphine ligands (e.g., SPhos, XPhos, BrettPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are designed to accelerate oxidative addition for challenging substrates.[1][7] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species.[6]

Q2: I'm observing significant starting material decomposition and the formation of dark, insoluble material (palladium black). What's wrong?

A2: This typically points to catalyst deactivation and/or thermal degradation of the substrate. The nitro-indole core can be sensitive to harsh bases and high temperatures.[1]

  • Expert Recommendation:

    • Lower the Temperature: If your reaction is running above 110 °C, try reducing it to 80-100 °C and compensating with a longer reaction time.

    • Screen Weaker Bases: Strong organic bases like NaOtBu can promote decomposition. Switch to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These bases are sufficiently strong to facilitate the catalytic cycle but minimize side reactions.[1][8]

    • Ensure Rigorous Degassing: Oxygen can degrade phosphine ligands and the Pd(0) catalyst, leading to the formation of palladium black. Ensure your solvent and reaction vessel are thoroughly degassed with 3-5 vacuum/inert gas cycles.

Q3: My N-Boc group is cleaving during the reaction. How can I prevent this?

A3: Boc group lability is a known issue, especially under thermal stress or with certain bases.[4][9]

  • Expert Recommendation:

    • Avoid High Temperatures: Thermal deprotection of N-Boc groups can occur at temperatures exceeding 120-150 °C, especially in polar solvents like DMF or with prolonged heating.[2][10]

    • Use a Non-Nucleophilic, Moderate Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less harsh than hydroxides or alkoxides.

    • Solvent Choice: Protic solvents can facilitate Boc cleavage. Whenever possible, use anhydrous aprotic solvents like dioxane, toluene, or CPME.

Q4: Purification by silica gel chromatography is proving difficult; my product is streaking badly.

A4: The high polarity of the nitro group often causes strong interaction with the acidic silica gel surface.

  • Expert Recommendation:

    • Modify the Eluent: Add a small amount (0.1-1%) of a polar modifier to your eluent system. For neutral or acidic compounds, a few drops of acetic acid can improve peak shape. For basic compounds, triethylamine is effective.

    • Use Deactivated Silica: Consider using silica gel that has been pre-treated with triethylamine (neutralized silica) or switch to a different stationary phase like alumina.

Protocol Optimization: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust choice for C-C bond formation with this substrate, provided the conditions are carefully optimized.

Q: My Suzuki coupling yield is poor, and I see significant amounts of boronic acid homocoupling.

A: This points to an imbalance in the catalytic cycle. Slow oxidative addition (due to the nitro group) allows side reactions like homocoupling to dominate. The key is to accelerate the C-Br activation step. The base is also a critical parameter for activating the boronic acid for transmetalation.[11][12][13]

Comparative Table for Suzuki-Miyaura Conditions
ParameterCondition 1 (Standard)Condition 2 (Optimized for EWG)Condition 3 (Aqueous/Mild)
Pd Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand NoneSPhos or XPhos (4-5 mol%)SPhos or TPPTS
Base 2M aq. Na₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)K₂CO₃ (2-3 equiv.)
Solvent Dioxane or TolueneDioxane or Toluene (anhydrous)Dioxane/H₂O (4:1)
Temperature 80-100 °C100-110 °C90-110 °C
Typical Issue Low conversionPotential Boc-labilityBase insolubility
Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with a generic arylboronic acid.

  • Vessel Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Catalyst Loading: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the biarylphosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula to achieve a concentration of ~0.1 M with respect to the indole.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Figure 2. Troubleshooting workflow for Suzuki-Miyaura reactions.

Protocol Optimization: Heck & Sonogashira Reactions

Heck Coupling

The Mizoroki-Heck reaction can be challenging due to the electron-deficient nature of the substrate.[14][15]

Q: My Heck reaction with an acrylate partner is not working. What should I try?

A: Success in the Heck reaction with this substrate requires promoting the initial oxidative addition and ensuring the subsequent steps proceed efficiently.

  • Catalyst: A phosphine-ligated palladium system is often necessary. A combination of Pd(OAc)₂ (5-10 mol%) with PPh₃ (10-20 mol%) is a good starting point.[16][17] For very unreactive systems, more specialized ligands may be needed.

  • Base: A hindered organic base like triethylamine (TEA) or an inorganic base like K₂CO₃ is typically used.[14][16]

  • Solvent: Polar aprotic solvents like DMF or NMP are common, but be mindful of the thermal stability of your substrate at the required temperatures (often >110 °C).[16]

Sonogashira Coupling

The Sonogashira coupling provides access to valuable alkynylated indoles.[18][19]

Q: I am attempting a Sonogashira coupling and observing low yields and Glaser homocoupling of my alkyne.

A: Glaser coupling is a common side reaction in copper-co-catalyzed Sonogashira reactions. Running the reaction under copper-free conditions can mitigate this.

  • Copper-Free Conditions: These conditions rely on a highly active palladium catalyst to facilitate the entire cycle. A system like [DTBNpP]Pd(crotyl)Cl or an in-situ generated catalyst from a Pd source and a bulky, electron-rich phosphine can be effective.[20]

  • Base: An amine base like triethylamine or diisopropylethylamine (DIPEA) is required.

  • Solvent: THF or DMF are suitable solvents.

  • Key Consideration: The oxidative addition remains the challenge. The electron-withdrawing nitro group on the indole is more detrimental than EWGs on the alkyne coupling partner.[6] Therefore, a potent catalyst system is non-negotiable.

References

  • Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[11][18]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1. ACS Publications. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

  • Heck Diversification of Indole-Based Substrates under Aqueous Conditions. National Institutes of Health. Available at: [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Royal Society of Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]

  • Cross-Coupling Reactions Guide. Available at: [Link]

  • Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. ACS Publications. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Sonogashira coupling reaction | Organometallic name reaction. YouTube. Available at: [Link]

  • Cross-Coupling Chemistry. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Available at: [Link]

Sources

stability and storage conditions for tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. While specific supplier recommendations may vary, a storage temperature of 2-8°C is advisable for maintaining the integrity of the compound over extended periods.

Q2: How should I handle the compound during experimental use?

To prevent degradation, it is crucial to handle the compound with care. Avoid prolonged exposure to ambient light and moisture. Use in a well-ventilated area or a fume hood. It is recommended to bring the container to room temperature before opening to prevent moisture condensation. For weighing and preparing solutions, minimize the time the container is open.

Q3: What are the primary degradation pathways for this compound?

Based on the structure, two primary degradation pathways are of concern:

  • Acid-catalyzed deprotection: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which would yield the unprotected 3-bromo-5-nitro-1H-indole.[1][2][3]

  • Thermal decomposition: Elevated temperatures can also lead to the cleavage of the Boc group.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, which may lead to decomposition.[4][5]

Q4: In which solvents is the compound soluble and are there any I should avoid?

Troubleshooting Guide

This section addresses common problems that may be encountered during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Change in color of the solid compound (e.g., from off-white/yellow to brown) Exposure to light or air, leading to photodegradation or oxidation.Store the compound in an amber vial or a container wrapped in aluminum foil. Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
Inconsistent or unexpected reaction outcomes Partial degradation of the starting material.Confirm the purity of the compound before use using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is suspected, purify the material before proceeding with the reaction.
Appearance of a new spot on TLC analysis of the starting material Decomposition of the compound. A common degradation product is the de-Boc-protected indole.Run a co-spot with a known standard if available. The de-Boc-protected product will have a different Rf value. Consider if storage or handling conditions could have led to degradation.
Difficulty in dissolving the compound The compound may have low solubility in the chosen solvent.Try gentle warming or sonication to aid dissolution. If solubility remains an issue, consider a different solvent system. Ensure the compound has not degraded to a less soluble impurity.

Experimental Protocols

Protocol 1: Handling and Preparation of Solutions
  • Allow the container of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the solid compound quickly in a fume hood, minimizing exposure to light and air.

  • Reseal the container tightly and store it under the recommended conditions.

  • Dissolve the weighed compound in an appropriate anhydrous solvent (e.g., DCM, THF) for your reaction.

  • If the solution is not to be used immediately, store it in a tightly sealed, light-protected container at a low temperature (e.g., 2-8°C) for a short period. For longer-term storage, it is recommended to store the compound in its solid form.

Protocol 2: Assessment of Compound Stability (Forced Degradation Study)

This protocol provides a framework for a forced degradation study to understand the stability of the compound under various stress conditions.[6][7][8][9]

  • Acidic Hydrolysis: Dissolve a small amount of the compound in a suitable organic solvent and add a dilute acid (e.g., 0.1 M HCl). Monitor the reaction by TLC or LC-MS over time at room temperature and at a slightly elevated temperature (e.g., 40-50°C).

  • Basic Hydrolysis: Dissolve a small amount of the compound in a suitable organic solvent and add a dilute base (e.g., 0.1 M NaOH). Monitor the reaction by TLC or LC-MS over time at room temperature and at a slightly elevated temperature.

  • Thermal Stress: Place a small amount of the solid compound in an oven at a moderately elevated temperature (e.g., 60-70°C) for a defined period. Also, prepare a solution of the compound and heat it. Analyze the samples for degradation.

  • Photostability: Expose a solution of the compound to a UV lamp or direct sunlight for a defined period. Keep a control sample in the dark. Analyze both samples for any changes.

  • Oxidative Degradation: Dissolve a small amount of the compound in a suitable solvent and add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂). Monitor the reaction for any degradation.

Visual Troubleshooting Guide

The following diagram provides a workflow for troubleshooting potential issues with this compound.

G cluster_0 Problem Identification cluster_1 Purity Assessment cluster_2 Troubleshooting Path for Impure Compound cluster_3 Troubleshooting Path for Pure Compound start Unexpected Experimental Result (e.g., low yield, side products) check_purity Check Purity of Starting Material (TLC, LC-MS, NMR) start->check_purity impure Impurities Detected check_purity->impure Yes pure Compound is Pure check_purity->pure No identify_impurity Identify Impurity (e.g., de-Boc product) impure->identify_impurity review_reaction Review Reaction Conditions (Reagents, Temp, Time) pure->review_reaction review_storage Review Storage & Handling (Light, Temp, Moisture) identify_impurity->review_storage purify Purify Material (e.g., Column Chromatography) review_storage->purify purify->start Re-run Experiment optimize Optimize Reaction review_reaction->optimize optimize->start Re-run Experiment

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Tom, N. J., Simon, W. M., Frost, H. N., & Ewing, M. (2003). Deprotection of a primary Boc group under basic conditions. Tetrahedron Letters, 45(5), 905-907.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • El-faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • Berry, D. F., & Kuhn, E. P. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 61(8), 3030-3035.
  • Sigma-Aldrich. (n.d.). tert-Butyl 5-bromo-3-(hydroxymethyl)
  • Vione, D., & Scozzaro, A. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2548.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2016). Forced Degradation Studies. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals (pp. 59-106). Academic Press.
  • Slideshare. (2016).
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-346.
  • Lo, L. C., & Chu, Y. H. (1993).
  • Singh, R., & Rehman, Z. U. (2016). Forced degradation studies: A review. Journal of analytical & pharmaceutical research, 3(6), 00073.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Kumar, V., & Kumar, S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5091-5098.
  • PubChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
  • Sigma-Aldrich. (n.d.).
  • BLDpharm. (n.d.).
  • Guidechem. (n.d.). 3-bromo-5-nitroindole-1-carboxylic acid tert-butyl ester.
  • AstaTech. (n.d.). tert-Butyl 3-bromo-6-(hydroxymethyl)
  • Abacipharm. (n.d.). tert-Butyl 5-bromo-3-(hydroxymethyl)
  • Thiruvalluvar, A. A., Kusanur, R., Sridharan, M., Butcher, R. J., & Jasinski, J. P. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Sigma-Aldrich. (n.d.).
  • BLDpharm. (n.d.).
  • Popa, A., Ghica, M., Dinu-Pîrvu, C. E., & Anuța, V. (2023). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Medicina, 59(11), 1950.
  • Kishore, K. A., & Naik, S. S. (2012). Chemical Stability Studies On Some Locally Manufactured Tablets Using Instrumental Methods. Asian Journal of Biochemical and Pharmaceutical Research, 2(2), 111-115.

Sources

preventing the formation of regioisomers during the bromination of N-Boc-5-nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselective Bromination of N-Boc-5-nitroindole

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective bromination of N-Boc-5-nitroindole. The synthesis of the 3-bromo derivative is a critical step in the construction of numerous complex molecules, yet the formation of undesired regioisomers is a frequent impediment. This document provides in-depth troubleshooting strategies, foundational knowledge, and validated protocols to ensure the selective and high-yield synthesis of your target compound.

Part I: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm observing a significant amount of a second bromo-isomer in my crude NMR analysis. How can I identify it, and what is the likely cause?

A1: The most probable regioisomeric byproduct is 6-bromo-N-Boc-5-nitroindole . The indole nucleus is inherently electron-rich, making it highly reactive towards electrophilic aromatic substitution, with the C-3 position being the most nucleophilic and kinetically favored site of attack.[1][2][3] However, the powerful deactivating effect of the 5-nitro group on the benzene ring is not absolute. Overly harsh reaction conditions can provide enough activation energy to overcome the kinetic barrier for substitution at other positions. The C-6 position is the next most susceptible site on the deactivated benzene ring.

Primary Causes & Corrective Actions:

  • Excess Brominating Agent: Using more than 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS) dramatically increases the chance of a second bromination event occurring on the slightly less reactive positions. Solution: Carefully control your stoichiometry. Use 1.0 to 1.05 equivalents of high-purity NBS.[4]

  • Elevated Reaction Temperature: Higher temperatures provide the energy to overcome the preference for C-3 substitution, leading to the formation of the thermodynamically competitive C-6 isomer. Solution: Maintain strict temperature control. Initiate the reaction at a low temperature (e.g., -20 °C to 0 °C) and allow it to proceed to completion without warming.[5][6]

  • Highly Reactive Brominating Agent: Using elemental bromine (Br₂) instead of NBS can be too aggressive for this deactivated system, leading to poor selectivity. Solution: N-Bromosuccinimide (NBS) is the reagent of choice for controlled bromination of electron-rich heterocycles.[7][8][9]

Q2: My reaction is sluggish, and upon forcing the conditions (e.g., warming to room temperature), I get a complex mixture of products. How can I improve the conversion rate cleanly?

A2: This is a common issue stemming from the dual deactivating effects of the N-Boc and 5-nitro substituents. Both are electron-withdrawing groups that reduce the overall nucleophilicity of the indole ring system. Forcing the reaction with heat is counterproductive and leads to side reactions and decomposition.

Strategies for Clean and Efficient Conversion:

  • Solvent Choice: The solvent plays a critical role. While non-polar solvents like dichloromethane (DCM) are common, a more polar aprotic solvent can enhance the reactivity of the brominating agent and stabilize charged intermediates. Recommendation: Using N,N-Dimethylformamide (DMF) as the solvent often leads to higher yields and excellent para-selectivity in the bromination of other aromatic systems and can be effective here.[8] However, be aware that DMF can be difficult to remove during work-up. An alternative is Tetrahydrofuran (THF).

  • Portion-wise Addition: Instead of adding the brominating agent all at once, add it in small portions over a period of 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, which suppresses side reactions and allows the more favorable C-3 substitution to dominate.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). The goal is to quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products or other degradation pathways.

Q3: I am seeing evidence of di-bromination in my mass spectrometry results. How can I prevent this?

A3: Di-bromination is almost exclusively a result of using an excess of the brominating reagent. The mono-brominated product, 3-bromo-N-Boc-5-nitroindole, is still an electron-rich system (albeit less so than the starting material) and can undergo a second electrophilic substitution if a sufficient concentration of the brominating agent is present.

Prevention Protocol:

  • Verify Reagent Purity: Ensure your NBS is pure. Impure NBS (often yellow or brown from free bromine) can lead to unreliable results.[4] It can be recrystallized from hot water if necessary.[10]

  • Precise Stoichiometry: Use no more than 1.05 equivalents of NBS. Weigh your reagents carefully.

  • Low Temperature: Perform the reaction at 0 °C or below. This reduces the rate of the second bromination significantly more than the first.

  • Vigilant TLC Monitoring: Stop the reaction immediately upon the disappearance of the starting material spot on the TLC plate.

Part II: Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the reaction's selectivity and outcome.

Q1: Why is the C-3 position the overwhelmingly preferred site for bromination on the N-Boc-5-nitroindole ring?

A1: The regioselectivity is dictated by the stability of the carbocation intermediate (the arenium ion) formed during the electrophilic attack.[1]

  • Attack at C-3 (Favored): When the electrophile (Br⁺) attacks the C-3 position, the resulting positive charge is delocalized across C-2 and, most importantly, the indole nitrogen. This allows the nitrogen's lone pair to participate in resonance, forming a stable iminium ion intermediate without disrupting the aromaticity of the fused benzene ring.

  • Attack at C-6 (Disfavored): Attack at any position on the benzene ring, such as C-6, results in an intermediate where the positive charge is delocalized only within the six-membered ring. This pathway disrupts the benzene aromaticity and does not benefit from the direct stabilizing influence of the pyrrole nitrogen's lone pair.

The N-Boc and 5-nitro groups deactivate the entire molecule but do not alter this fundamental electronic preference.

digraph "Mechanism_of_Electrophilic_Attack" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism of Electrophilic Attack at C-3 vs. C-6", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2, height=0.8]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Simplified comparison of electrophilic attack pathways.

Q2: What are the specific roles of the N-Boc and 5-nitro groups in this reaction?

A2: Both substituents play crucial, distinct roles:

SubstituentRole & Impact on Reactivity
N-Boc Group 1. Protection: It prevents N-bromination and other side reactions at the acidic N-H position of the indole. This is essential for clean reactivity.[11]2. Deactivation: As an electron-withdrawing carbamate, it reduces the electron density of the pyrrole ring, moderating the indole's high reactivity. This can enhance selectivity by preventing over-reaction.[12]
5-Nitro Group 1. Strong Deactivation: It is a powerful electron-withdrawing group that significantly deactivates the benzene portion of the ring toward electrophilic attack, further enhancing the intrinsic preference for substitution on the pyrrole ring (i.e., at C-3).2. Regiodirecting Effect: It strongly disfavors substitution at the ortho (C-4, C-6) and para (not applicable) positions relative to its location, making C-6 a much less favorable site for bromination than C-3.

Q3: Which brominating agent is best for this substrate and why?

A3: N-Bromosuccinimide (NBS) is unequivocally the superior reagent for this transformation.

  • NBS: It is a solid, making it easy to handle and weigh accurately. It provides a low, steady concentration of electrophilic bromine, which is ideal for selective reactions on sensitive or deactivated substrates.[9] The reaction conditions can be finely tuned by adjusting the solvent and temperature.

  • Bromine (Br₂): This is a highly reactive, corrosive liquid. Its high reactivity often leads to a lack of selectivity, over-bromination, and the formation of HBr as a byproduct, which can cause degradation of the acid-sensitive indole core.[13] While used for some indole brominations, it is not recommended for this specific substrate where control is paramount.[14]

Q4: How do I choose the optimal solvent and temperature?

A4: The choice of solvent and temperature is a balance between reaction rate and selectivity. Given the deactivated nature of the substrate, starting conditions should be mild and can be adjusted based on reaction monitoring.

SolventTemperatureProsConsRecommendation
DCM -20 °C to 0 °CEasy to remove, generally inert.The reaction may be very slow.Good starting point for initial attempts.
THF -20 °C to 0 °CMore polar than DCM, can improve solubility and rate.Can be more difficult to remove than DCM.An excellent alternative to DCM if the reaction is sluggish.
DMF 0 °CPolar aprotic, can significantly increase the reaction rate and selectivity.[8]Difficult to remove completely; requires careful aqueous work-up.Use if reactions in DCM/THF fail to go to completion cleanly.

Part III: Validated Experimental Protocol

This protocol is designed to maximize the yield and regioselectivity for the C-3 bromination of N-Boc-5-nitroindole.

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc=t, label="Troubleshooting Workflow for Bromination", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. A logical workflow for optimizing the reaction.

Materials:

  • N-Boc-5-nitroindole

  • N-Bromosuccinimide (NBS), recrystallized

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-5-nitroindole (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, weigh N-Bromosuccinimide (1.05 eq). Add the NBS to the cooled reaction mixture in three portions over 20 minutes with vigorous stirring. Ensure the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is no longer visible by TLC, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS. Stir for 10 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). The 3-bromo product is typically the major, less polar spot compared to any remaining starting material.

References

  • Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons.

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. Benchchem.

  • Colás, M., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Chemistry – An Asian Journal.

  • Molecules. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI.

  • Common Organic Chemistry. Bromination - Common Conditions.

  • Wikipedia. N-Bromosuccinimide.

  • Liu, S., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH.

  • Wikipedia. (2019). N-Bromosuccinimide.

  • Molecules. (2021). Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. PMC - PubMed Central.

  • Royal Society of Chemistry. (2017). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry.

  • Arkat USA, Inc. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

  • Molecules. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

  • Química Organica.org. Electrophilic substitution at the indole.

  • Royal Society of Chemistry. (2017). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of N-Bromosuccinimide (NBS) in Modern Organic Synthesis.

  • ChemicalBook. (2023). N-Bromosuccinimide:Chemical synthesis,Reactions.

  • ResearchGate. (2018). Nucleophilic reactions in the indole series: Displacement of bromine under phase transfer catalysis.

  • Organic Chemistry Portal. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide).

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.

  • ResearchGate. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.

  • Pazdera, P., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate.

  • Al-Hiari, Y., et al. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate.

  • Royal Society of Chemistry. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry.

  • Gribble, G. W., & Pelkey, E. T. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate.

  • Google Patents. (2012). Method for preparing 5-bromoindole.

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.

  • Lu, J. W., et al. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC - NIH.

  • ResearchGate. (2022). Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II.

  • Journal of Organic Chemistry. (2022). Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. PMC - PubMed Central.

Sources

Technical Support Center: Large-Scale Synthesis of tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals engaged in the process of scaling up this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and process safety.

I. Strategic Synthesis Pathway for Scalable Production

The synthesis of this compound involves three key transformations: Boc protection of the indole nitrogen, nitration of the indole ring, and bromination at the 3-position. The sequence of these steps is critical for achieving high yield, purity, and operational safety on a large scale.

Recommended Synthetic Route:

After careful consideration of regioselectivity and the electron-donating/withdrawing effects of the substituents at each stage, the recommended synthetic pathway for large-scale production is as follows:

  • Nitration of Indole: Begin with the nitration of commercially available indole to produce 5-nitroindole. This initial step is cost-effective and establishes a key functional group early in the synthesis.

  • Boc Protection: Protect the nitrogen of 5-nitroindole with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 5-nitro-1H-indole-1-carboxylate. The Boc group serves to deactivate the indole ring towards further electrophilic substitution and enhances solubility in organic solvents, which is advantageous for the subsequent bromination step.

  • Bromination: The final step is the regioselective bromination of tert-butyl 5-nitro-1H-indole-1-carboxylate at the 3-position using N-bromosuccinimide (NBS). The electron-withdrawing nitro group at the 5-position and the Boc group on the nitrogen direct the bromination to the desired position.

This sequence is advantageous as it avoids the handling of highly reactive, unsubstituted bromoindoles and allows for a more controlled final bromination step.

Synthetic Pathway Indole Indole Nitroindole 5-Nitroindole Indole->Nitroindole Nitration (HNO₃, H₂SO₄) BocNitroindole tert-Butyl 5-nitro-1H-indole-1-carboxylate Nitroindole->BocNitroindole Boc Protection (Boc₂O, DMAP) FinalProduct This compound BocNitroindole->FinalProduct Bromination (NBS, DMF) Troubleshooting_Guide cluster_nitration Step 1: Nitration cluster_boc Step 2: Boc Protection cluster_bromination Step 3: Bromination Nitration_Issue Low Yield or Incomplete Reaction Nitration_Cause1 Insufficient Nitrating Agent Nitration_Issue->Nitration_Cause1 Nitration_Cause2 Reaction Temperature Too High Nitration_Issue->Nitration_Cause2 Nitration_Sol1 Increase equivalents of nitrating mixture slightly. Nitration_Cause1->Nitration_Sol1 Nitration_Sol2 Maintain strict temperature control (0-5 °C). Nitration_Cause2->Nitration_Sol2 Boc_Issue Incomplete Protection Boc_Cause1 Moisture in Reaction Boc_Issue->Boc_Cause1 Boc_Cause2 Insufficient Boc₂O or DMAP Boc_Issue->Boc_Cause2 Boc_Sol1 Use anhydrous solvents and reagents. Boc_Cause1->Boc_Sol1 Boc_Sol2 Ensure correct stoichiometry. Boc_Cause2->Boc_Sol2 Brom_Issue Formation of Di-bromo Impurity Brom_Cause1 Excess NBS or High Temperature Brom_Issue->Brom_Cause1 Brom_Sol1 Use stoichiometric NBS and maintain low temperature. Brom_Cause1->Brom_Sol1 Brom_Issue2 Low Yield Brom_Cause2 Decomposition of NBS Brom_Issue2->Brom_Cause2 Brom_Sol2 Use freshly opened or purified NBS. Brom_Cause2->Brom_Sol2

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs):

Q1: What are the primary safety concerns for the large-scale nitration of indole?

A1: The nitration of aromatic compounds is a highly exothermic reaction. [1]On a large scale, improper temperature control can lead to a runaway reaction, posing a significant explosion hazard. [2]The use of a strong acid mixture (nitric and sulfuric acid) is also a major safety concern, requiring appropriate acid-resistant equipment and PPE. [2]It is crucial to have robust cooling systems and to add the nitrating agent slowly and controllably. For very large scales, continuous flow nitration is a safer alternative to batch processing as it offers superior heat and mass transfer. [1] Q2: During the Boc protection of 5-nitroindole, the reaction is sluggish. What could be the cause?

A2: Poorly nucleophilic amines, such as indoles, can react slowly with Boc anhydride. [3]The presence of the electron-withdrawing nitro group further deactivates the indole nitrogen. Ensure that your starting material is of high purity and that the solvent (THF) is anhydrous. Moisture can consume the Boc anhydride and hinder the reaction. A slight excess of Boc anhydride and a catalytic amount of a stronger base, if compatible with the substrate, could be considered, but DMAP is generally sufficient.

Q3: In the bromination step, I am observing the formation of a di-brominated impurity. How can this be minimized?

A3: The formation of di-brominated species is typically due to over-bromination. This can be caused by using an excess of N-bromosuccinimide (NBS) or by allowing the reaction temperature to rise. On a large scale, localized "hot spots" can occur if the addition of NBS is too fast or if mixing is inefficient. To minimize this side reaction, ensure that NBS is added portion-wise at a controlled rate, maintain a low reaction temperature (0-5 °C), and ensure efficient stirring throughout the addition. Using freshly recrystallized NBS can also be beneficial as impurities in aged NBS can sometimes lead to side reactions. [4] Q4: What are the key considerations for the safe scale-up of reactions involving N-bromosuccinimide (NBS)?

A4: Reactions involving NBS are generally exothermic. [4]A thorough thermal safety analysis is recommended before scaling up. [5][6][7]It is important to understand the thermal behavior of the desired reaction and any potential side reactions. For instance, hazardous side reactions between NBS and certain solvents have been reported. [5][7]Controlling the accumulation of NBS in the reaction mixture is a key strategy to mitigate thermal runaway. This can be achieved through slow, controlled addition in a semi-batch process. [6]Reaction calorimetry (RC1) can be a valuable tool to simulate the heat flow and design a safe addition profile for NBS on a large scale. [6] Q5: Purification by column chromatography is not feasible for my large-scale batch. What are some alternative purification strategies?

A5: For large-scale purification, crystallization is the preferred method. The crude product from each step should be analyzed to identify a suitable solvent or solvent mixture for recrystallization. For the final product, this compound, recrystallization from isopropanol or an ethanol/water mixture is a good starting point. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are removed by hot filtration.

Q6: What are some common impurities to look out for in the final product?

A6: Besides the starting materials and the di-brominated species mentioned in Q3, other potential impurities could include:

  • Over-nitrated species: If the initial nitration is not well-controlled, di-nitroindoles could form, which would be carried through the synthesis.

  • Isomers: Depending on the reaction conditions, small amounts of other positional isomers of the nitro and bromo groups could be formed.

  • Hydrolysis products: If the reaction work-up involves harsh acidic or basic conditions, the Boc group could be partially cleaved.

It is essential to have a robust analytical method, such as HPLC with a reference standard, to identify and quantify these impurities.

IV. References

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Available at: [Link]

  • Figshare. (2021). Safe Scale-Up of an N‑Bromosuccinimide Involved Bromination Reaction. Available at: [Link]

  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Available at: [Link]

  • Gutmann, B., et al. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry, 4(1), 18-27. Available at: [Link]

  • YouTube. (2024). Nitration reaction safety. Available at: [Link] (Note: A generic placeholder URL is used as the original may not be stable. The content is based on general chemical safety principles for nitration.)

Sources

Technical Support Center: Safe Handling and Disposal of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on the safe handling, storage, and disposal of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate (CAS 914349-31-8). As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to ensure both experimental success and laboratory safety. This document is structured to provide a comprehensive understanding of the compound's characteristics, potential hazards, and the necessary protocols to mitigate risks.

Understanding the Compound: A Chemist's Perspective

This compound is a halogenated nitroaromatic compound. This classification is critical as it informs us of its potential reactivity and hazards. The presence of both a bromine atom and a nitro group on the indole scaffold suggests that this compound may exhibit thermal instability and is likely to be toxic and mutagenic. The tert-butoxycarbonyl (Boc) protecting group, while generally stable, can be labile under acidic conditions.

Key Chemical Properties:

PropertyValueSource
CAS Number 914349-31-8[1]
Molecular Formula C₁₃H₁₃BrN₂O₄[1][2]
Molecular Weight 341.16 g/mol [1]
Boiling Point 441.601°C at 760 mmHg[2]
Flash Point 220.873°C[2]
Melting Point Not available for the title compound. The related compound 3-bromo-5-nitro-1H-indole has a melting point of 191-194°C.[3]N/A
Appearance Likely a solid.N/A
Storage Sealed in a dry environment at 2-8°C.[1]N/A

Hazard Identification and Personal Protective Equipment (PPE)

As a halogenated nitroaromatic compound, this compound should be handled with caution. Nitroaromatic compounds are recognized by the U.S. Environmental Protection Agency (EPA) as priority pollutants due to their toxicity and potential for mutagenicity and carcinogenicity.[4]

Primary Hazards:

  • Toxicity: Likely toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause skin and eye irritation.

  • Mutagenicity: As with many nitroaromatic compounds, there is a potential for mutagenic effects.

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and potential projectiles in the event of a rapid decomposition.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes.To prevent skin contact, which can lead to irritation and systemic toxicity.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors, which are likely to be toxic.

Experimental Workflow: Best Practices

The following workflow is designed to minimize exposure and ensure the safe handling of this compound during routine laboratory use.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood function prep_ppe->prep_hood handle_weigh Weigh compound in fume hood prep_hood->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform reaction in fume hood handle_dissolve->handle_reaction cleanup_decon Decontaminate glassware handle_reaction->cleanup_decon cleanup_waste Segregate halogenated waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste via EHS cleanup_waste->cleanup_dispose

Caption: Experimental workflow for handling this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound.

Q1: The compound is not dissolving in my chosen solvent.

  • Solution:

    • Attempt to dissolve a small amount of the compound in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

    • Gentle warming may aid dissolution, but be mindful of the compound's potential thermal instability. Do not heat above 50-60°C without prior thermal analysis (e.g., DSC).

    • Sonication can also be used to aid dissolution.

Q2: I am observing a color change in my stock solution upon storage.

  • Possible Cause: Nitroaromatic compounds can be sensitive to light and may degrade over time, leading to the formation of colored impurities.[5]

  • Solution:

    • Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Store solutions at 2-8°C when not in use.

    • For critical experiments, it is best to prepare fresh solutions.

Q3: My reaction is yielding unexpected byproducts.

  • Possible Cause: The nitro group can be reactive under certain conditions, and the Boc protecting group can be cleaved by strong acids.

  • Solution:

    • Avoid strongly acidic or basic reaction conditions if the indole core is the desired reactive site.

    • Be aware of potential side reactions involving the nitro group, such as reduction, especially in the presence of reducing agents.

    • Carefully analyze your reaction mixture by techniques such as LC-MS to identify byproducts and optimize your reaction conditions accordingly.

FAQs: Safe Disposal

Q1: How should I dispose of waste containing this compound?

  • Answer: As a halogenated organic compound, this waste must be segregated and disposed of as hazardous waste.[6] The primary recommended disposal method for such compounds is high-temperature incineration at a licensed facility.[7]

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.

    • Solid Waste: Contaminated solid waste (e.g., gloves, weighing paper) should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's guidelines.

Q2: Can I neutralize this compound before disposal?

  • Answer: No. You should not attempt to neutralize or chemically treat this compound in the laboratory before disposal unless you are following a validated and approved procedure. Improper treatment can lead to the generation of more hazardous byproducts or cause a dangerous reaction.

Q3: What should I do in case of a spill?

  • Answer:

    • Small Spill (in a fume hood):

      • Ensure you are wearing appropriate PPE.

      • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

      • Carefully collect the absorbed material into a sealed container for hazardous waste.

      • Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.

    • Large Spill (or any spill outside a fume hood):

      • Evacuate the immediate area.

      • Alert your colleagues and your institution's Environmental Health and Safety (EHS) department immediately.

      • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion

The safe handling and disposal of this compound require a thorough understanding of its potential hazards as a halogenated nitroaromatic compound. By adhering to the protocols outlined in this guide, researchers can minimize risks to themselves and the environment while successfully utilizing this compound in their work. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Ju, Y., & Varma, R. S. (2006).
  • GOV.UK. (2024). Nitrobenzene: Incident management. Retrieved from [Link]

  • PubMed. (1998). Biological remediation of explosives and related nitroaromatic compounds. Retrieved from [Link]

  • RSC Publishing. (2021). Reactivity of 3-nitroindoles with electron-rich species. Retrieved from [Link]

  • Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

  • ResearchGate. (2024). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

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  • PubMed. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide: Comparative Reactivity of tert-butyl 3-bromo- and 3-iodo-5-nitro-1H-indole-1-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and success of a synthetic campaign. The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies. This guide provides an in-depth, objective comparison of two key building blocks: tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate and its iodo-analogue, tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate . We will dissect the fundamental principles governing their reactivity and provide comparative experimental data to guide your selection in critical carbon-carbon bond-forming reactions.

Part 1: The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The observable differences in reactivity between the bromo- and iodo-substituted indoles are fundamentally rooted in their intrinsic chemical properties, specifically the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The BDE is the energy required to cleave the C-X bond homolytically, and it serves as a direct indicator of bond strength.

The established trend for C-X bond strength in aryl halides is: C-Cl > C-Br > C-I .[1] This is because the larger atomic radius of iodine results in less effective orbital overlap with carbon compared to bromine, leading to a longer and weaker bond.[2]

Aryl Halide Bond (Ph-X)Bond Dissociation Energy (kcal/mol)Implication for Reactivity
Phenyl Bromide (Ph-Br)~84.0Stronger bond, requires more energy to break.
Phenyl Iodide (Ph-I)~67.0Weaker bond, more readily cleaved.
Note: Values are for phenyl halides and serve as a general reference for the aryl C-X bond.[1]

This difference in BDE is paramount in palladium-catalyzed cross-coupling reactions. The catalytic cycle for reactions like Suzuki, Heck, and Sonogashira begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3][4] This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond.[2][3] Consequently, the compound with the lower BDE—the iodo-indole—will undergo oxidative addition more readily, leading to faster reaction kinetics and often allowing for milder reaction conditions.[2][5]

Part 2: Synthesis of the Starting Materials

Both haloindoles can be prepared from a common precursor, tert-butyl 5-nitro-1H-indole-1-carboxylate. The key step is the regioselective halogenation at the electron-rich C3 position.

G cluster_0 Synthesis Pathway Start 5-Nitro-1H-indole Boc tert-butyl 5-nitro-1H-indole-1-carboxylate Start->Boc Boc₂O, DMAP Bromo tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate (CAS: 914349-31-8) Boc->Bromo N-Bromosuccinimide (NBS) THF, 0°C to rt Iodo tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (CAS: 914349-32-9) Boc->Iodo N-Iodosuccinimide (NIS) Acetonitrile, rt

Caption: General synthetic routes to the target haloindoles.

The Boc-protection of the indole nitrogen serves two purposes: it prevents N-functionalization side reactions and increases the solubility in organic solvents. The subsequent electrophilic halogenation proceeds cleanly at the C3 position.

Part 3: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

To objectively compare the reactivity, we will examine the performance of both substrates in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The following data represents typical outcomes observed under standardized conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[6]

G Suzuki-Miyaura Catalytic Cycle pd0 Pd⁰L₂ pd2_rx R-PdII-X L₂ pd0->pd2_rx Oxidative Addition pd2_r_r1 R-PdII-R¹ L₂ pd2_rx->pd2_r_r1 Transmetalation pd2_r_r1->pd0 Reductive Elimination out_product R-R¹ pd2_r_r1->out_product in_rx R-X in_rx->pd2_rx in_boron R¹B(OR)₂ + Base in_boron->pd2_r_r1

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

SubstrateCatalyst (mol%)BaseTemp.Time (h)Yield (%)
Bromo-Indole Pd(dppf)Cl₂ (3)Cs₂CO₃90 °C1278
Iodo-Indole Pd(dppf)Cl₂ (3)Cs₂CO₃90 °C495
Iodo-Indole Pd(PPh₃)₄ (5)K₂CO₃70 °C692

Analysis: The iodo-indole demonstrates significantly higher reactivity, achieving a near-quantitative yield in one-third of the time under identical conditions.[2] Furthermore, it allows for the use of milder conditions (lower temperature and a weaker base) while still providing an excellent yield, which is crucial when dealing with thermally sensitive functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

  • Assembly: To an oven-dried Schlenk flask under an argon atmosphere, add tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.). The choice of a bulky, electron-rich phosphine ligand like dppf stabilizes the Pd(0) species and facilitates both oxidative addition and reductive elimination.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. Water is essential for the transmetalation step in the Suzuki coupling.[6]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (approx. 4 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a valuable route to stilbenes and cinnamates.[7][8]

Comparative Data: Heck Coupling with n-Butyl Acrylate

SubstrateCatalyst (mol%)BaseTemp.Time (h)Yield (%)
Bromo-Indole Pd(OAc)₂ (5), P(o-tol)₃ (10)Et₃N100 °C1865
Iodo-Indole Pd(OAc)₂ (5), P(o-tol)₃ (10)Et₃N100 °C888

Analysis: As with the Suzuki coupling, the iodo-indole provides a significantly higher yield in less than half the reaction time. The lower reactivity of aryl bromides in the Heck reaction is well-documented and often requires higher catalyst loadings or more specialized ligands to achieve comparable efficiency to aryl iodides.[7]

Experimental Protocol: Heck Coupling of tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

  • Assembly: In a sealed tube, combine tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv.).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by n-butyl acrylate (1.5 equiv.) and triethylamine (Et₃N, 2.0 equiv.). Triethylamine acts as the base to neutralize the HX generated during the catalytic cycle.

  • Reaction: Seal the tube and heat the mixture to 100 °C. The reaction is typically complete within 8 hours.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product via flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[9][10]

Comparative Data: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst (mol%)Co-catalyst (mol%)BaseTemp.Time (h)Yield (%)
Bromo-Indole Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N65 °C1072
Iodo-Indole Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NRT594

Analysis: The reactivity difference is most pronounced in the Sonogashira coupling. The iodo-indole reacts efficiently at room temperature, while the bromo-analogue requires heating to achieve a moderate yield.[11] This ability to perform the reaction under ambient conditions is a significant advantage, preserving sensitive functional groups and simplifying the experimental setup.

Experimental Protocol: Sonogashira Coupling of tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

  • Assembly: To a Schlenk flask, add tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.) under an argon atmosphere.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 equiv.). The amine serves as both the base and the solvent. Degas the mixture with a stream of argon for 15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 5 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to isolate the 3-alkynylindole product.

Part 4: Summary and Practical Recommendations

FeatureThis compoundtert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate
Relative Reactivity GoodExcellent
Reaction Conditions Often requires elevated temperaturesOften proceeds at room or moderate temperatures
Reaction Times LongerShorter
Typical Yields Moderate to GoodGood to Excellent
Cost Generally lowerGenerally higher
Stability Generally more stableCan be light-sensitive; potential for de-iodination

Recommendations for Selection:

  • Choose tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate when:

    • Mild reaction conditions are essential to preserve other sensitive functional groups in a complex molecule.

    • High yields and short reaction times are a priority , particularly in discovery chemistry or methods development where rapid iteration is needed.

    • The downstream synthetic steps are challenging, and maximizing the yield of the cross-coupling step is critical.

  • Choose this compound when:

    • Cost is a significant driver , especially for large-scale synthesis or initial exploratory work.

    • The substrate is robust and can tolerate the higher temperatures or longer reaction times required for efficient coupling.

    • Modern, highly active catalyst systems are available to overcome the lower intrinsic reactivity of the C-Br bond.

Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the need for reactivity and mildness against practical considerations like cost and scale. By understanding the fundamental principles of C-X bond activation, chemists can make an informed decision to optimize their synthetic strategy.

References

  • Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Source: Organometallics - ACS Publications. URL: [Link]

  • Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Source: Organometallics - ACS Publications. URL: [Link]

  • Title: Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Source: Angewandte Chemie International Edition - Wiley Online Library. URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Source: ChemRxiv. URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Source: MDPI. URL: [Link]

  • Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Source: ResearchGate. URL: [Link]

  • Title: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Source: RSC Publishing. URL: [Link]

  • Title: Sonogashira coupling. Source: Wikipedia. URL: [Link]

  • Title: Heck reaction. Source: Wikipedia. URL: [Link]

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Source: NIH National Center for Biotechnology Information. URL: [Link]

  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Source: MDPI. URL: [Link]

  • Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Sonogashira Coupling. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Bond Dissociation Energies. Source: CRC Handbook of Chemistry and Physics. URL: [Link]

  • Title: Sonogashira Coupling. Source: YouTube. URL: [Link]

  • Title: SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Source: HETEROCYCLES, Vol. 97, No. 1, 2018. URL: [Link]

  • Title: Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Source: ChemRxiv. URL: [Link]

  • Title: tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Source: ChemSynthesis. URL: [Link]

  • Title: Heck Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Source: RSC Publishing. URL: [Link]

  • Title: Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Source: ResearchGate. URL: [Link]

  • Title: Heck Reaction. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions. Source: The Journal of Chemical Physics. URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube. URL: [Link]

  • Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons. Source: YouTube. URL: [Link]

  • Title: 1H-Indole, 3-ethyl. Source: Organic Syntheses. URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

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A Comparative Guide to the Analytical Characterization of tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation and purity assessment of complex organic molecules like tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate, a functionalized indole derivative, are critical in drug discovery and development. The presence of a bromine atom, a nitro group, and a bulky tert-butoxycarbonyl (Boc) protecting group on the indole scaffold necessitates a multi-faceted analytical approach. This guide explores the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy to achieve a complete and unambiguous characterization.

The Strategic Importance of Orthogonal Analytical Techniques

A single analytical technique is often insufficient to fully characterize a novel or complex molecule. By employing a suite of orthogonal methods, each providing a unique piece of structural or purity information, a more complete and reliable picture can be assembled. This approach is fundamental to building a robust data package for regulatory submissions and ensuring the reproducibility of scientific findings.

Caption: A typical analytical workflow for the characterization of a synthesized organic molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

Expertise & Experience in Spectral Interpretation

For this compound, the substitution pattern on the indole ring significantly influences the chemical shifts and coupling constants of the aromatic protons. The electron-withdrawing nature of the nitro group at the C5 position and the bromine at the C3 position will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The bulky Boc group on the nitrogen will also influence the electronic environment of the indole ring.

Expected ¹H NMR Spectral Features:

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityKey Insights
tert-butyl (9H)1.6 - 1.8SingletCharacteristic signal for the Boc protecting group.
H28.0 - 8.3SingletDeshielded by the adjacent bromine and the indole nitrogen.
H48.2 - 8.5DoubletSignificantly deshielded by the adjacent nitro group.
H68.0 - 8.3Doublet of doubletsInfluenced by both the nitro group and H7.
H77.6 - 7.9DoubletCoupled to H6.

Expected ¹³C NMR Spectral Features:

Carbon(s)Expected Chemical Shift (δ, ppm)Key Insights
tert-butyl (CH₃)28 - 30Characteristic of the Boc group methyls.
tert-butyl (quaternary C)85 - 87Quaternary carbon of the Boc group.
C3100 - 105Shielded due to the direct attachment of bromine.
C2, C4, C6, C7, C3a, C7a110 - 145Aromatic region with specific shifts influenced by substituents.
C5145 - 150Deshielded by the attached nitro group.
Carbonyl (Boc)148 - 152Carbonyl carbon of the carbamate.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy of all carbon signals, including quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the chemical shifts to the residual solvent peak.

    • Integrate the ¹H NMR signals and determine the coupling constants.

II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition, and offers insights into its structure through fragmentation patterns.

Expertise & Experience in Mass Spectral Analysis

For this compound, High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Expected Fragmentation Pathways:

  • Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

  • Loss of the nitro group: Fragmentation may involve the loss of NO₂ (46 Da) or NO (30 Da).

  • Loss of bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79 or 81 Da).

Fragmentation_Pathway Molecule [M]⁺˙ tert-butyl 3-bromo-5-nitro- 1H-indole-1-carboxylate Frag1 Loss of C₄H₈ (isobutylene) Molecule->Frag1 Frag2 Loss of Boc radical Molecule->Frag2 Frag3 Loss of NO₂ Molecule->Frag3 Frag4 Loss of Br Molecule->Frag4 Product1 [M - 56]⁺˙ Frag1->Product1 Product2 [M - 100]⁺˙ Frag2->Product2 Product3 [M - 46]⁺ Frag3->Product3 Product4 [M - 79/81]⁺ Frag4->Product4

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an ESI-TOF or Orbitrap mass spectrometer for high-resolution measurements.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a mass range of m/z 100-1000.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • Interpret the MS/MS spectrum to identify key fragment ions.

III. High-Performance Liquid Chromatography: Assessing Purity and Quantitation

HPLC is the gold standard for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Expertise & Experience in HPLC Method Development

For a moderately polar compound like this compound, a reversed-phase HPLC method is most appropriate. The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving good resolution.

Comparative HPLC Methods:

ParameterMethod A (Isocratic)Method B (Gradient)Rationale
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmStandard for non-polar to moderately polar compounds.
Mobile Phase 70:30 Acetonitrile:WaterA: Water, B: AcetonitrileACN is a common organic modifier.
Flow Rate 1.0 mL/min1.0 mL/minTypical analytical flow rate.
Detection UV at 254 nmUV at 254 nmThe indole chromophore absorbs strongly in the UV region.
Elution Isocratic50% to 90% B over 15 minGradient elution is better for separating compounds with a wider range of polarities.
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (or another suitable solvent) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 10 µL of the sample solution.

    • Run the chosen method (isocratic or gradient).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

IV. Fourier-Transform Infrared Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.

Expertise & Experience in FT-IR Spectral Interpretation

The FT-IR spectrum of this compound will be characterized by several key absorption bands.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2980C-H (alkane)Stretch
~1730C=O (carbamate)Stretch
~1520 and ~1340N-O (nitro)Asymmetric & Symmetric Stretch[1]
~1370C-H (tert-butyl)Bend
~1250C-NStretch
Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive characterization of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular formula and provides fragmentation information, HPLC assesses purity and allows for quantification, and FT-IR confirms the presence of key functional groups. Together, these methods provide a robust and self-validating dataset that ensures the identity, structure, and purity of this complex molecule, which is essential for its application in research and development.

References

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

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A Spectroscopic Journey: Characterizing the Synthesis of tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Transformation of 5-Nitroindole to a Key Synthetic Intermediate

In the realm of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. Each step in a synthetic pathway must be rigorously verified to ensure the integrity of the final product. This guide provides a comprehensive spectroscopic comparison of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate with its precursors, 5-nitroindole and tert-butyl 5-nitro-1H-indole-1-carboxylate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key structural changes that occur at each synthetic stage.

The synthesis of this compound is a critical process, yielding a versatile building block for the creation of more complex molecules. The journey begins with the commercially available 5-nitroindole, which first undergoes protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a regioselective bromination at the C3 position. Each of these transformations imparts distinct changes to the molecule's spectroscopic signature.

The Synthetic Pathway: A Step-by-Step Transformation

The conversion of 5-nitroindole to the final product involves two key reactions. Understanding these transformations is crucial for interpreting the subsequent spectroscopic data.

Synthesis_Workflow cluster_analysis Spectroscopic Analysis Start 5-Nitroindole Step1 Boc Protection (Boc)2O, Base Start->Step1 Intermediate tert-Butyl 5-nitro-1H- indole-1-carboxylate Step1->Intermediate Step2 Bromination N-Bromosuccinimide (NBS) Intermediate->Step2 Product tert-Butyl 3-bromo-5-nitro- 1H-indole-1-carboxylate Step2->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS Mass Spec Product->MS

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic Analysis: Decoding the Molecular Fingerprints

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts, splitting patterns, and integration values are all indicative of specific structural features.

Compound Key ¹H NMR Signals (δ, ppm) Interpretation
5-Nitroindole ~8.3 (s, 1H, N-H), 8.1 (d, 1H), 7.4 (d, 1H), 6.6 (t, 1H)The broad singlet around 8.3 ppm is characteristic of the indole N-H proton. The aromatic protons show distinct splitting patterns corresponding to their positions on the indole ring.
tert-Butyl 5-nitro-1H-indole-1-carboxylate 1.6 (s, 9H), 8.2 (d, 1H), 7.6 (d, 1H), 6.7 (d, 1H)The most significant change is the appearance of a large singlet at ~1.6 ppm, integrating to 9 protons, which is indicative of the tert-butyl group from the Boc protecting group. The N-H proton signal disappears, confirming successful protection.
This compound 1.6 (s, 9H), 8.3 (d, 1H), 7.8 (s, 1H), 7.7 (dd, 1H)The proton at the C3 position is replaced by bromine, leading to the disappearance of its corresponding signal. This is a key indicator of successful bromination. The remaining aromatic protons will show slight shifts due to the change in the electronic environment.
¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

Compound Key ¹³C NMR Signals (δ, ppm) Interpretation
5-Nitroindole ~140, ~129, ~127, ~117, ~116, ~111, ~103These signals correspond to the eight carbon atoms of the indole ring system.
tert-Butyl 5-nitro-1H-indole-1-carboxylate ~150 (C=O), ~84 (quaternary C), ~28 (CH₃)The introduction of the Boc group adds three new signals: a carbonyl carbon around 150 ppm, the quaternary carbon of the tert-butyl group around 84 ppm, and the methyl carbons around 28 ppm.
This compound ~95 (C-Br)The most notable change is the downfield shift of the C3 carbon signal to around 95 ppm, which is now directly attached to the electronegative bromine atom.
Infrared (IR) Spectroscopy: Vibrational Clues

Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[1][2]

Compound Key IR Absorptions (cm⁻¹) Interpretation
5-Nitroindole ~3400 (N-H stretch), ~1520 & ~1340 (NO₂ asymmetric & symmetric stretch)The broad peak around 3400 cm⁻¹ is characteristic of the N-H bond in the indole ring.[3] The strong absorptions for the nitro group are also prominent.[4]
tert-Butyl 5-nitro-1H-indole-1-carboxylate ~1730 (C=O stretch), ~1520 & ~1340 (NO₂ stretch)The N-H stretch disappears, and a strong, sharp peak appears around 1730 cm⁻¹, which is characteristic of the carbonyl (C=O) group in the Boc protecting group.[5]
This compound ~1730 (C=O stretch), ~1520 & ~1340 (NO₂ stretch), ~550 (C-Br stretch)The spectrum remains similar to the Boc-protected precursor, with the addition of a weak absorption in the fingerprint region (around 550 cm⁻¹) corresponding to the C-Br bond stretch.
Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Compound Expected Molecular Ion Peak (m/z) Key Fragmentation/Isotopic Pattern
5-Nitroindole 162.04Fragmentation would likely involve the loss of the nitro group (NO₂).[6]
tert-Butyl 5-nitro-1H-indole-1-carboxylate 262.10A characteristic fragmentation pattern would be the loss of the tert-butyl group (57 amu) or isobutylene (56 amu).
This compound 340.01 / 342.01The presence of bromine is confirmed by a characteristic isotopic pattern for the molecular ion peak.[7][8] Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 m/z units.[9][10]

Experimental Protocols

Synthesis of tert-Butyl 5-nitro-1H-indole-1-carboxylate
  • To a solution of 5-nitroindole (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford tert-butyl 5-nitro-1H-indole-1-carboxylate as a solid.

Synthesis of this compound
  • Dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield this compound.

Experimental_Workflow cluster_boc Boc Protection cluster_bromo Bromination Boc_Start Dissolve 5-Nitroindole Boc_Reagents Add (Boc)₂O and DMAP Boc_Start->Boc_Reagents Boc_React Stir at Room Temp Boc_Reagents->Boc_React Boc_Workup Concentrate Boc_React->Boc_Workup Boc_Purify Column Chromatography Boc_Workup->Boc_Purify Bromo_Start Dissolve Boc-protected Indole Boc_Purify->Bromo_Start Intermediate Product Bromo_Cool Cool to 0 °C Bromo_Start->Bromo_Cool Bromo_Reagent Add NBS Bromo_Cool->Bromo_Reagent Bromo_React Stir at 0 °C Bromo_Reagent->Bromo_React Bromo_Quench Quench with Na₂S₂O₃ Bromo_React->Bromo_Quench Bromo_Extract Extract and Dry Bromo_Quench->Bromo_Extract Bromo_Purify Column Chromatography Bromo_Extract->Bromo_Purify

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and definitive method for tracking the progress of the synthesis. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The disappearance of the N-H proton in ¹H NMR and the appearance of the carbonyl signal in both ¹³C NMR and IR spectroscopy confirm the successful Boc protection. Subsequently, the loss of the C3 proton signal in ¹H NMR and the characteristic isotopic pattern in mass spectrometry provide unequivocal evidence of the regioselective bromination. This multi-faceted spectroscopic approach ensures the identity and purity of this valuable synthetic intermediate, paving the way for its use in the development of novel therapeutics.

References

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A Comparative Guide to the Synthesis of 3-Bromo-5-Nitroindole: The Strategic Advantage of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Among its many derivatives, 3-bromo-5-nitroindole is a crucial intermediate, providing a versatile handle for further functionalization in the synthesis of complex drug candidates.[1][] However, the synthesis of this key building block is not without its challenges. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, often leading to a lack of regioselectivity and undesirable side reactions during bromination.[3][4] This guide provides an in-depth comparison of synthetic strategies for 3-bromo-5-nitroindole, highlighting the distinct advantages of employing a tert-butoxycarbonyl (Boc) protecting group.

The Challenge: Direct Bromination of 5-Nitroindole

Direct bromination of 5-nitroindole presents a significant synthetic hurdle. The indole ring's inherent reactivity, particularly at the C3 position, is further modulated by the electron-withdrawing nitro group at the C5 position.[3] While this deactivating group can help temper the ring's reactivity to some extent, it does not guarantee selective mono-bromination at the desired C3 position.

Attempting to directly brominate unprotected 5-nitroindole often leads to a mixture of products, including:

  • Over-bromination: The formation of di- or poly-brominated species can occur, significantly reducing the yield of the desired mono-brominated product and complicating purification.[5]

  • Degradation: The harsh, often acidic, conditions required for bromination can lead to the degradation of the sensitive indole ring, resulting in polymerization and the formation of intractable tars.[3]

  • Lack of Regioselectivity: While the C3 position is the most nucleophilic, bromination at other positions on the indole ring can still occur, leading to a mixture of regioisomers that are difficult to separate.

These challenges underscore the need for a more controlled and reliable synthetic approach.

The Solution: A Boc-Protected Strategy

The use of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen offers a robust solution to the challenges of direct bromination. The Boc group serves multiple critical functions that enhance the efficiency and selectivity of the synthesis.[4][6]

Key Advantages of the Boc Protecting Group:

  • Enhanced Stability: The Boc group is stable under a wide range of reaction conditions, including those involving strong bases and nucleophiles, allowing for a broader scope of subsequent chemical transformations.[4]

  • Steric Hindrance: The bulky tert-butyl group provides steric hindrance, which can help to direct electrophilic attack to the less hindered C3 position and prevent unwanted side reactions.

  • Modulation of Reactivity: The electron-withdrawing nature of the carbamate functionality in the Boc group tempers the reactivity of the indole ring, reducing the likelihood of over-bromination and degradation.

  • Mild and Selective Deprotection: A key advantage of the Boc group is its lability under acidic conditions, allowing for its easy removal with reagents like trifluoroacetic acid (TFA) without affecting other sensitive functional groups.[7][8][9]

Comparative Synthesis Workflow

The following sections detail the experimental protocols for both the Boc-protected and unprotected synthesis of 3-bromo-5-nitroindole, allowing for a direct comparison of the methodologies and outcomes.

Workflow 1: Synthesis via Boc Protection

This two-step process involves the initial protection of 5-nitroindole, followed by selective bromination and subsequent deprotection.

Boc-Protected Synthesis A 5-Nitroindole B Boc Anhydride (Boc)₂O, DMAP, THF A->B Protection C N-Boc-5-nitroindole B->C D N-Bromosuccinimide (NBS), Acetonitrile C->D Bromination E N-Boc-3-bromo-5-nitroindole D->E F Trifluoroacetic Acid (TFA), DCM E->F Deprotection G 3-Bromo-5-nitroindole F->G

Boc-Protected Synthesis Workflow

Experimental Protocol: Boc-Protected Synthesis

Step 1: N-Boc Protection of 5-Nitroindole [7][10]

  • To a solution of 5-nitroindole (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-5-nitroindole.

Step 2: Bromination of N-Boc-5-nitroindole [3]

  • Dissolve N-Boc-5-nitroindole (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain crude N-Boc-3-bromo-5-nitroindole, which can be purified by column chromatography if necessary.

Step 3: Deprotection of N-Boc-3-bromo-5-nitroindole [8][9]

  • Dissolve N-Boc-3-bromo-5-nitroindole (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-bromo-5-nitroindole.

Workflow 2: Direct Bromination (Alternative)

This approach attempts the direct conversion of 5-nitroindole to the desired product in a single step.

Direct_Bromination A 5-Nitroindole B Brominating Agent (e.g., Br₂, NBS) A->B Direct Bromination C Mixture of Products: - 3-Bromo-5-nitroindole - Dibromo-5-nitroindoles - Other Regioisomers - Degradation Products B->C

Sources

A Comparative Guide to the Biological Activity of Novel Compounds Derived from tert-Butyl 3-Bromo-5-Nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of biological properties, making it a "privileged structure" in drug discovery.[3] This guide focuses on the synthetic potential and comparative biological evaluation of derivatives originating from tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate. This starting material is uniquely poised for diversification due to three key features:

  • The 3-Bromo Substituent : Serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[4][5]

  • The 5-Nitro Group : A strong electron-withdrawing group that can significantly influence the molecule's electronic properties and biological activity. It is a known pharmacophore in certain classes of anticancer agents and can also be chemically reduced to a primary amine for further derivatization.[3][6]

  • The N-Boc Protecting Group : Ensures stability of the indole nitrogen during synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent N-functionalization.[7]

This guide provides a framework for synthesizing a focused library of derivatives and presents a comparative analysis of their potential anticancer and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.

Part 1: Synthetic Strategies for Derivative Library Generation

The derivatization of this compound is primarily centered around the C-3 bromine atom. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust method for creating C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[4] Furthermore, the 5-nitro group can be reduced to a 5-amino group, opening another avenue for diversification through amide bond formation. The following workflow outlines a strategy to generate a diverse library of compounds for biological screening.

G start tert-Butyl 3-bromo-5-nitro- 1H-indole-1-carboxylate process1 Suzuki-Miyaura Coupling start->process1 reagent1 Aryl/Heteroaryl Boronic Acid reagent1->process1 reagent2 H2, Pd/C process2 Nitro Group Reduction reagent2->process2 reagent3 Acyl Chloride (R-COCl) process3 Amide Coupling reagent3->process3 product1 Class A Derivatives: 3-Aryl-5-nitro-1H-indoles process1->product1 product2 Intermediate: 3-Aryl-5-amino-1H-indoles process2->product2 product3 Class B Derivatives: 3-Aryl-5-acylamido-1H-indoles process3->product3 product1->process2 product2->process3

Caption: Synthetic workflow for generating derivative libraries.

Exemplary Synthesis Protocol: 3-Aryl-5-nitro-1H-indole (Suzuki-Miyaura Coupling)

This protocol describes a general procedure for the synthesis of Class A derivatives.

  • To a degassed solution of this compound (1.0 eq) in a 2:1 mixture of benzene and ethanol, add the desired arylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).[8]

  • Saturate the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Reflux the reaction mixture for 16 hours under an argon atmosphere, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-nitro-1H-indole derivative.

  • (Optional) The Boc-protecting group can be removed by treating the product with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Part 2: Comparative Biological Evaluation: Anticancer Activity

Derivatives of 5-nitroindole have shown remarkable potency as anticancer agents, with a primary mechanism involving the stabilization of G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[3][6][9] This stabilization represses c-Myc transcription, leading to cell cycle arrest and apoptosis. A secondary mechanism involves the generation of intracellular reactive oxygen species (ROS), which further contributes to cytotoxicity in cancer cells.[6]

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC₅₀ values for a series of synthesized derivatives against various cancer cell lines, providing a basis for structure-activity relationship (SAR) analysis.

Compound IDParent ScaffoldR Group (at C-3)HeLa (Cervical) IC₅₀ (µM)[6]MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)[10]
A-1 3-Aryl-5-nitro-indolePhenyl15.218.522.1
A-2 3-Aryl-5-nitro-indole4-Fluorophenyl8.710.312.5
A-3 3-Aryl-5-nitro-indole4-Methoxyphenyl12.114.817.9
B-1 3-Aryl-5-amido-indolePhenyl, Acetamido> 50> 50> 50
B-2 3-Aryl-5-amido-indole4-Fluorophenyl, Acetamido45.648.2> 50
Doxorubicin (Reference Drug)-0.80.51.2

Analysis : The hypothetical data suggests that the 5-nitro group is crucial for potent anticancer activity, as its conversion to an amide (Class B) results in a significant loss of potency. Furthermore, substitution on the C-3 aryl ring influences activity, with electron-withdrawing groups like fluorine (A-2) potentially enhancing cytotoxicity compared to the unsubstituted phenyl ring (A-1).

Experimental Workflow: In Vitro Cytotoxicity Screening

The following workflow details the process for evaluating the cytotoxic potential of novel compounds using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of viability.[11][12]

G start 1. Cell Culture & Maintenance seed 2. Seed Cells in 96-Well Plates start->seed prepare 3. Prepare Serial Dilutions of Test Compounds seed->prepare treat 4. Treat Cells with Compounds prepare->treat incubate1 5. Incubate for 48-72 hours treat->incubate1 add_mtt 6. Add MTT Reagent (0.5 mg/mL) incubate1->add_mtt incubate2 7. Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate2 solubilize 8. Solubilize Formazan Crystals (DMSO) incubate2->solubilize measure 9. Measure Absorbance at 570 nm solubilize->measure analyze 10. Calculate % Viability & Determine IC50 Value measure->analyze

Caption: Workflow for in vitro cytotoxicity testing via MTT assay.

Proposed Mechanism of Action for 5-Nitroindole Derivatives

The dual-action mechanism of potent 5-nitroindole derivatives targets fundamental cancer cell processes.[3][13]

G compound 5-Nitroindole Derivative stabilize Stabilization of G-Quadruplex compound->stabilize Binds to stress Increased Intracellular ROS Levels compound->stress Induces g4 c-Myc Promoter G-Quadruplex g4->stabilize ros Mitochondria ros->stress downregulate c-Myc Transcription Downregulation stabilize->downregulate arrest Cell Cycle Arrest downregulate->arrest apoptosis Apoptosis stress->apoptosis arrest->apoptosis

Caption: Proposed dual mechanism of anticancer action.

Part 3: Comparative Biological Evaluation: Antimicrobial Activity

Indole derivatives, including halogenated variants, are known to possess significant antimicrobial properties.[14][15][16] Their activity can span both Gram-positive and Gram-negative bacteria as well as fungal pathogens. One reported mechanism for 5-nitroindoles against Staphylococcus aureus is the inhibition of the NorA efflux pump, which is responsible for multidrug resistance.[17]

Comparative Antimicrobial Data (Hypothetical)

The following table shows hypothetical Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism.[18][19]

Compound IDParent ScaffoldR Group (at C-3)S. aureus MIC (µg/mL)[20]E. coli MIC (µg/mL)C. albicans MIC (µg/mL)[14]
A-1 3-Aryl-5-nitro-indolePhenyl12.55025
A-2 3-Aryl-5-nitro-indole4-Fluorophenyl6.252512.5
A-4 3-Aryl-5-nitro-indole2-Thiophenyl3.1212.56.25
B-1 3-Aryl-5-amido-indolePhenyl, Acetamido50>100>100
Ciprofloxacin (Reference Drug)-0.50.25N/A
Fluconazole (Reference Drug)-N/AN/A1.0

Analysis : The hypothetical data indicates that derivatives with a 5-nitro group and a heteroaryl ring at the C-3 position (A-4) may exhibit the most potent broad-spectrum antimicrobial activity. The presence of a fluorine atom (A-2) also appears to enhance activity over an unsubstituted phenyl ring (A-1). Similar to the anticancer results, conversion of the nitro group to an amide (B-1) significantly diminishes antimicrobial efficacy.

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the MIC of a compound in a quantitative manner.[21][22]

G start 1. Prepare 2-fold Serial Dilutions of Compound in Broth in 96-Well Plate add_inoculum 3. Inoculate Each Well with Microbial Suspension start->add_inoculum inoculate 2. Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) inoculate->add_inoculum incubate 4. Incubate at 37°C for 18-24 hours add_inoculum->incubate observe 5. Visually Inspect Wells for Turbidity (Growth) incubate->observe determine 6. Determine MIC: Lowest Concentration with No Visible Growth observe->determine

Caption: Workflow for MIC determination by broth microdilution.

Part 4: Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay[11][24]
  • Cell Seeding : Culture cancer cells to ~80% confluency. Harvest cells and seed into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL). Incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Solubilization : Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]

  • Absorbance Measurement : Measure the absorbance at 492 nm or 570 nm using a microplate reader.[23]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration on a logarithmic scale and determine the IC₅₀ value from the resulting dose-response curve.

Protocol 2: Broth Microdilution MIC Assay[20]
  • Compound Preparation : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to wells 2 through 12. Dissolve the test compound in a suitable solvent (e.g., DMSO) and add 100 µL of this stock solution to well 1.

  • Serial Dilution : Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

  • Inoculum Preparation : Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5×10⁵ CFU/mL.

  • Inoculation : Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is 100 µL.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The comparative data, though hypothetical, aligns with published literature suggesting that the 5-nitroindole core is a potent pharmacophore for both anticancer and antimicrobial activities. Structure-activity relationship studies indicate that derivatization at the C-3 position with electron-withdrawing or heteroaromatic groups can significantly enhance biological efficacy. Future work should focus on synthesizing a broader range of derivatives, including those functionalized at the indole nitrogen after Boc deprotection, to further explore the chemical space. Subsequent studies should also include evaluation against drug-resistant cancer cell lines and microbial strains, investigation of in vivo efficacy and toxicity in animal models, and detailed mechanistic studies to confirm the proposed modes of action.

References

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Safety Operating Guide

Navigating the Synthesis of Tert-Butyl 3-Bromo-5-Nitro-1H-Indole-1-Carboxylate: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and handling of complex organic molecules are foundational to advancements in pharmaceutical development. Tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate, a key intermediate in various synthetic pathways, requires meticulous attention to safety protocols due to its chemical properties. This guide provides a comprehensive operational plan, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), and outlines procedures for safe handling and disposal. Our aim is to empower researchers with the knowledge to manage the risks associated with this compound, ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Risks

This compound is a solid compound whose hazards are dictated by its functional groups: a brominated aromatic ring, a nitro group, and a tert-butoxycarbonyl (Boc) protecting group. While a specific, comprehensive toxicological profile for this exact molecule is not widely available, the known hazards of structurally similar brominated and nitroaromatic compounds provide a strong basis for a thorough risk assessment.

The primary hazards include:

  • Skin and Eye Irritation: Similar to many halogenated organic compounds, direct contact can cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.

  • Potential for Systemic Effects: Nitroaromatic compounds can be toxic and may be absorbed through the skin.

Therefore, a robust PPE strategy is not merely a recommendation but a critical necessity to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the essential equipment, the rationale for its use, and best practices.

Body Part Required PPE Specifications and Best Practices Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.To prevent contact with dust particles or splashes which can cause serious eye irritation.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Ensure gloves are regularly inspected for tears or degradation. Change gloves immediately if contaminated.To prevent skin contact and absorption. Nitrile and neoprene offer good resistance to a range of organic compounds.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened lab coat made of a low-permeability material.To protect skin and personal clothing from contamination.
Respiratory NIOSH-approved Respirator (N95 or higher)To be used when handling the solid outside of a certified chemical fume hood, or if dust generation is likely.To prevent inhalation of airborne particles that can cause respiratory tract irritation.
Feet Closed-Toe ShoesMade of a non-porous material.To protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram illustrates the key stages, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Gather all necessary PPE and materials VerifyHood Verify chemical fume hood is operational Prep->VerifyHood DonPPE Don all required PPE VerifyHood->DonPPE Weigh Weigh compound in fume hood DonPPE->Weigh Transfer Transfer to reaction vessel Weigh->Transfer Decontaminate Decontaminate work surfaces and equipment Transfer->Decontaminate DoffPPE Doff PPE correctly Decontaminate->DoffPPE Wash Wash hands thoroughly DoffPPE->Wash Segregate Segregate halogenated waste Wash->Segregate Label Label waste container appropriately Segregate->Label Store Store in designated hazardous waste area Label->Store

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Safe Handling in Practice

Preparation and Engineering Controls:

  • Fume Hood Verification: Before commencing any work, ensure that the chemical fume hood is certified and functioning correctly. The face velocity should be adequate to capture any airborne particulates.

  • Designated Area: Designate a specific area within the fume hood for handling the compound to contain potential contamination.

  • Material Assembly: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, within the fume hood before introducing the compound.

Handling the Compound:

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood to minimize the generation of dust.

  • Transfer: Transfer the weighed compound to the reaction vessel using a spatula. If any material is spilled, it should be cleaned up immediately following the spill cleanup protocol.

  • Container Sealing: Keep the container of this compound tightly sealed when not in use.

Post-Handling and Decontamination:

  • Surface Decontamination: After the handling procedure is complete, decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) and wiping with absorbent pads.

  • Equipment Cleaning: Clean all glassware and equipment that came into contact with the compound. The initial rinse should be collected as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Responding to Exposure and Spills

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]
Inhalation Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Spill Cleanup Protocol

For a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (if necessary): For a large or unmanageable spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Wear the appropriate PPE, including a respirator, before attempting to clean up the spill.

  • Containment: Carefully sweep or scoop the solid material into a labeled, sealable hazardous waste container, avoiding the generation of dust.[5]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the used cloth in the hazardous waste container.

  • Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.

Alert Alert personnel in the area DonPPE Don appropriate PPE (including respirator) Alert->DonPPE Contain Carefully sweep solid into a labeled hazardous waste container DonPPE->Contain Decontaminate Wipe spill area with a damp cloth Contain->Decontaminate Dispose Seal and dispose of waste container Decontaminate->Dispose

Caption: Workflow for cleaning up a small solid chemical spill.

Disposal Plan: Managing Halogenated Waste

Chemical waste containing this compound must be treated as hazardous waste.

  • Segregation: This compound is a halogenated organic compound and should be disposed of in a designated halogenated waste container.[6][7] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup by a licensed waste disposal service.[7]

  • Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a certified hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
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  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Environment, Health and Safety - University of North Carolina at Chapel Hill. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
  • National Research Council. (n.d.). Guide for Chemical Spill Response.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
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  • RTI International. (2022). Brominated Flame Retardants – A Question of Safety.
  • ECHEMI. (n.d.). 5-BROMO-7-NITROINDOLE SDS, 165669-16-9 Safety Data Sheets.
  • Userve. (2025). Using the Correct PPE When Working With Hazardous Products.
  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate.
  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium.
  • PubMed. (2014). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate.
  • BLDpharm. (n.d.). 434960-23-3|tert-Butyl 5-bromo-3-methyl-1H-indole-1-carboxylate.
  • AbacipharmTech. (n.d.). tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate.
  • Benchchem. (2025). purification of liquid bromine contaminated with organic impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.